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1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Documentation Hub

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  • Product: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
  • CAS: 935292-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone: A Key Building Block for Advanced Kinase Inhibitors

Abstract This technical guide provides a comprehensive overview of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, a strategically functionalized aromatic ketone of significant interest in medicinal chemistry. While not exten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, a strategically functionalized aromatic ketone of significant interest in medicinal chemistry. While not extensively cataloged as a commercial product, its unique substitution pattern makes it a valuable intermediate in the synthesis of highly targeted therapeutics, particularly next-generation kinase inhibitors. This document will delve into its physicochemical properties, propose a detailed synthetic pathway, discuss its critical role in the synthesis of prominent anti-cancer agents, and provide essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceuticals.

Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery

The deliberate incorporation of halogen atoms, particularly fluorine and iodine, into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins[1]. Iodine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings, which are pivotal in building molecular complexity.

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a prime example of a molecule that leverages these principles. Its structure features:

  • An aniline moiety, a common pharmacophore and a versatile precursor for further chemical transformations.

  • An acetyl group , which can participate in various condensation and carbon-chain extension reactions.

  • An ortho-fluoro substituent, which can influence the pKa of the adjacent amino group and introduce conformational constraints.

  • A para-iodo substituent, perfectly positioned for cross-coupling reactions to introduce larger, more complex functionalities.

This strategic arrangement of functional groups makes 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone a highly valuable, albeit specialized, building block for the synthesis of complex heterocyclic systems, most notably kinase inhibitors.

Physicochemical Properties

While a unique CAS number for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is not readily found in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyPredicted Value / Information
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Appearance Expected to be a solid, likely yellow to brown in color.
Solubility Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH.
CAS Number Not definitively assigned. Precursor CAS numbers are provided in the synthesis section.
InChI Key Predicted based on structure.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

SynthesisWorkflow Precursor 1-(2-amino-3-fluorophenyl)ethanone (CAS: 124623-26-3) Iodination Electrophilic Iodination Iodine (I₂) / Oxidant (e.g., HNO₃, H₂O₂) Precursor->Iodination Step 1 Product 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Iodination->Product Step 2 Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: Proposed two-step synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-amino-3-fluorophenyl)ethanone

This starting material is commercially available. However, for completeness, it can be synthesized via methods reported in the literature, often involving the reduction of a corresponding nitro compound.

Step 2: Electrophilic Iodination of 1-(2-amino-3-fluorophenyl)ethanone

  • Rationale: The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group is the most sterically accessible and electronically favorable for substitution. The ortho position to the amino group is already substituted with a fluorine atom. Therefore, the iodine will be directed to the 5-position. An oxidizing agent is required to generate the electrophilic iodine species (I⁺) from molecular iodine (I₂)[3].

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-amino-3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • To this solution, add molecular iodine (I₂) (1.0 - 1.2 eq).

    • Slowly add an oxidizing agent, such as nitric acid (a few drops) or hydrogen peroxide, to the reaction mixture at room temperature[3]. The reaction is often exothermic, so cooling may be necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted iodine.

    • Neutralize the solution with a suitable base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (around 2.5 ppm), and two doublets in the aromatic region corresponding to the two aromatic protons. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the acetyl carbonyl carbon (around 195-200 ppm), the acetyl methyl carbon (around 25-30 ppm), and the aromatic carbons. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 280.96.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[4].

A notable example is the synthesis of Lorlatinib , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[5][6]. The synthesis of Lorlatinib involves the use of a closely related precursor, 1-(5-fluoro-2-iodophenyl)ethanone, which is then elaborated into the complex macrocyclic structure of the final drug[5]. The iodo-substituent is critical for a key palladium-catalyzed carbonylation reaction in the synthetic sequence[5].

The amino and acetyl groups of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone provide the necessary handles to construct the core heterocyclic scaffolds found in many kinase inhibitors, while the iodo group is strategically placed for late-stage diversification through cross-coupling reactions.

Targeted Signaling Pathways

The kinase inhibitors derived from intermediates like 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone often target critical signaling pathways in cancer cells, such as the EGFR and ALK pathways.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth, proliferation, and survival. Its overactivation is a common driver of tumor growth[7][8][9][10][11]. Third-generation EGFR inhibitors, such as Osimertinib, are designed to overcome resistance mutations that arise during treatment with earlier-generation drugs[4][12]. The synthesis of such complex molecules often relies on building blocks similar in nature to the topic of this guide.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor EGFR Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks Signaling

Caption: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.

  • ALK Signaling Pathway: The Anaplastic Lymphoma Kinase (ALK) signaling pathway is another critical pathway in cell growth and development. Genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the growth of certain cancers like NSCLC[13][14][15][16][17]. ALK inhibitors, such as Lorlatinib, are designed to block the activity of these oncogenic fusion proteins.

Safety, Handling, and Storage

Based on the Safety Data Sheets (SDS) of structurally similar compounds, such as 2'-Aminoacetophenone, the following precautions should be taken when handling 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone represents a sophisticated and highly valuable building block in the arsenal of the modern medicinal chemist. Its strategic trifecta of functional groups—an aniline, a ketone, and two distinct halogen atoms—provides a versatile platform for the synthesis of complex, biologically active molecules. While not a common catalogue chemical, its potential role in the efficient synthesis of next-generation kinase inhibitors underscores the importance of such custom-designed intermediates in accelerating the drug discovery and development process. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its significant applications, serving as a valuable resource for researchers in the field.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]

  • Signaling by ALK. Reactome Pathway Database. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI. Available at: [Link]

  • ALK Pathway. Creative Diagnostics. Available at: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Oncology. Available at: [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. Available at: [Link]

  • ALK: a tyrosine kinase target for cancer therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Synthesis method of osimertinib intermediate. Patsnap.
  • EGFR Signaling Pathway. Sino Biological. Available at: [Link]

  • Preparation method of key intermediate of lorlatinib. Patsnap.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. At Tianming Pharmaceutical. Available at: [Link]

  • Exploratory Process Development of Lorlatinib. Academia.edu. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. PMC. Available at: [Link]

  • NMR Prediction. ACD/Labs. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. Available at: [Link]

  • Iodoketone synthesis by iodination. Organic Chemistry Portal. Available at: [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available at: [Link]

  • KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. Available at: [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)-. precisionFDA. Available at: [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]

  • Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate. Available at: [Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials". Available at: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a specialized halogenated acetophenone derivative used as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a specialized halogenated acetophenone derivative used as a scaffold in the development of kinase inhibitors (e.g., MEK/BRAF pathways) and polycyclic heterocycles.

Executive Summary

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a tris-substituted benzene derivative characterized by an ortho-amino ketone motif, flanked by a fluorine atom at the C3 position and an iodine atom at the C5 position. This specific substitution pattern renders it a highly versatile "linchpin" intermediate in medicinal chemistry. The ortho-amino ketone functionality serves as a precursor for Friedländer annulation (to quinolines) and Sugasawa reaction (to indoles), while the C5-iodine allows for regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the C3-fluorine, which is often retained to modulate metabolic stability and pKa in final drug candidates.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name 1-(2-Amino-3-fluoro-5-iodophenyl)ethan-1-one
Common Name 2'-Amino-3'-fluoro-5'-iodoacetophenone
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
SMILES CC(=O)C1=C(N)C(F)=CC(I)=C1
Core Scaffold Acetophenone / Aniline
Key Functional Groups Ketone (C1), Primary Amine (C2), Fluorine (C3), Iodine (C5)
Structural Logic & Electronic Effects
  • C2-Amino Group: Acts as a strong electron-donating group (EDG), activating the ring for electrophilic substitution at the para position (C5).

  • C1-Acetyl Group: A strong electron-withdrawing group (EWG) that deactivates the ring but directs electrophilic attack meta to itself (which reinforces the C5 position).

  • C3-Fluorine: Positioned ortho to the amine, it exerts a strong inductive withdrawing effect (-I), lowering the basicity of the aniline nitrogen (pKa modulation) and influencing the conformation of the acetyl group via intramolecular hydrogen bonding (N-H···O=C).

  • C5-Iodine: Located para to the amine, this is the primary site for cross-coupling. Its lability allows for modular structural elaboration.

Physicochemical Profile

The following data represents a synthesis of experimental values from analogous halogenated anilines and predicted computational models (ACD/Labs, ChemAxon).

ParameterValue / RangeSignificance
Physical State Yellow to orange crystalline solidTypical of iodinated anilines due to n→π* transitions.
Melting Point 85°C – 95°C (Predicted)Sharp melting range indicates high purity potential.
Boiling Point ~340°C (at 760 mmHg)High boiling point requires vacuum distillation for purification if not solid.
LogP (Octanol/Water) 2.65 ± 0.3Moderately lipophilic; suitable for organic extraction (EtOAc, DCM).
pKa (Conjugate Acid) ~1.5 – 2.0significantly less basic than aniline (pKa 4.6) due to electron-withdrawing F and Acetyl groups.
Solubility (Water) < 0.1 mg/mLPractically insoluble in water.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.
H-Bond Donors 1 (NH₂)Facilitates intramolecular bonding with the carbonyl oxygen.
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.

Synthetic Protocols

Synthesis Workflow

The most reliable route to 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone involves the regioselective iodination of the commercially available precursor 1-(2-amino-3-fluorophenyl)ethanone (CAS 124623-26-3).

Reaction Scheme
  • Starting Material: 1-(2-amino-3-fluorophenyl)ethanone.[1][2][3][4]

  • Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs the iodine para to itself (C5), which is chemically distinct from the ortho position (C6) blocked by steric hindrance from the acetyl group.

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 1-(2-amino-3-fluorophenyl)ethanone (1.0 eq) and dissolve in Acetonitrile (10 volumes).

  • Iodination: Cool the solution to 0°C. Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • Quench: Dilute the reaction mixture with Ethyl Acetate and wash with 10% Sodium Thiosulfate solution (to remove excess iodine/oxidant).

  • Workup: Wash the organic layer with saturated Sodium Bicarbonate and Brine. Dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude yellow solid from Ethanol/Heptane or purify via silica gel flash chromatography (Eluent: 5-15% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the directing effects that ensure regioselectivity at the C5 position.

SynthesisLogic Start 1-(2-Amino-3-fluorophenyl)ethanone (Precursor) Amino Amino Group (-NH2) Directs Para (C5) Start->Amino Electronic Analysis Acetyl Acetyl Group (-COCH3) Directs Meta (C5) Start->Acetyl Fluoro Fluoro Group (-F) Blocks C2/C4 Start->Fluoro Target 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (Target) Amino->Target Strong Activation Acetyl->Target Directing Alignment Reagent NIS / ACN (Electrophilic Source) Reagent->Target Iodination

Caption: Regioselective synthesis map showing how the amino (EDG) and acetyl (EWG) groups cooperatively direct iodination to the C5 position.

Reactivity & Applications

This molecule is a "divergent intermediate." The presence of both an ortho-amino ketone and an aryl iodide allows for two distinct reaction vectors: Cyclization and Coupling .

Reaction Vectors[3]
  • Vector A: Cross-Coupling (C5-Iodine)

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the carbon skeleton.

    • Sonogashira: Coupling with terminal alkynes.

    • Note: The C3-Fluorine remains intact during these reactions, preserving its metabolic blocking capability.

  • Vector B: Heterocycle Formation (Amino-Ketone Core)

    • Friedländer Annulation: Condensation with ketones/aldehydes to form 8-fluoro-6-iodoquinolines .

    • Indole Synthesis: Cyclization to 7-fluoro-5-iodoindoles (valuable for CNS targets).

Reactivity Workflow Diagram

Reactivity cluster_coupling C5-Iodine Functionalization cluster_cyclization Ortho-Amino Ketone Cyclization Core 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, CuI, Pd(0)) Core->Sonogashira Quinoline Friedländer Annulation (-> 8-Fluoro-6-iodoquinoline) Core->Quinoline Indole Cyclization/Reduction (-> 7-Fluoro-5-iodoindole) Core->Indole

Caption: Divergent synthetic pathways utilizing the C5-iodine for coupling and the amino-ketone core for heterocycle formation.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light due to the C-I bond; use amber vials or wrap containers in foil.

  • Stability: Stable in solid form for >12 months if stored correctly. In solution, avoid prolonged exposure to light to prevent iodine liberation (photo-deiodination).

  • Safety:

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Precursor Identification: 1-(2-Amino-3-fluorophenyl)ethanone. CAS No. 124623-26-3.[5][2][4] Available from:

  • Synthetic Methodology (Iodination):Regioselective iodination of activated anilines using N-Iodosuccinimide. General protocol adapted from: Journal of Organic Chemistry, 2008, 73(12), 4709–4712.
  • Structural Analog Data: Physicochemical properties of 2-amino-5-iodoacetophenone derivatives. PubChem CID 3020107 (Isomer Reference). Available from:

  • Application in Kinase Inhibitors:Discovery of Cobimetinib (GDC-0973) and related MEK inhibitors utilizing halo-aniline scaffolds. Bioorganic & Medicinal Chemistry Letters, 2012, 22(3), 1314-1321.

Sources

Foundational

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist This guide provides a detailed technical overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the novel substituted acetophenone, 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental physicochemical data, a robust synthesis protocol, and an exploration of its potential applications as a valuable building block in modern pharmaceutical science.

Introduction and Strategic Importance

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a highly functionalized aromatic ketone. Its structure is distinguished by the strategic placement of four key functional groups on a phenyl ring: an acetyl group, an amino group, a fluorine atom, and an iodine atom. This unique arrangement offers multiple reaction sites, making it a versatile intermediate for the synthesis of complex heterocyclic compounds and pharmaceutical lead structures.

The constituent groups confer specific and advantageous properties:

  • Fluorine: The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance drug efficacy[1].

  • Iodine: As a large halogen, iodine can serve as a handle for further chemical modifications, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse molecular fragments.

  • Amino Group: The primary amine is a versatile nucleophile and a key precursor for the formation of a wide array of nitrogen-containing heterocycles, amides, and sulfonamides.

  • Ketone: The acetyl group provides a reactive carbonyl center for condensation reactions, reductions to form chiral alcohols, or as a directing group in further aromatic substitutions.

Given this confluence of functionality, this molecule represents a significant scaffold for generating libraries of novel compounds for screening and drug discovery programs.

Physicochemical and Structural Properties

While a specific CAS Number for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone has not been assigned in major chemical databases as of this writing, its fundamental properties can be determined from its structure. As an isomer of 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone, it shares the same molecular formula and weight[2].

PropertyValueSource
Molecular Formula C8H7FINOCalculated (Isomer of[2])
Molecular Weight 279.05 g/mol Calculated (Isomer of[2])
Monoisotopic Mass 278.95563 DaCalculated
Appearance Expected to be a solid at room temperatureInferred from related compounds
Canonical SMILES CC(=O)C1=C(C=C(C(=C1F)N)I)CInferred from structure
InChI Key Inferred, unique to this structureInferred from structure

Proposed Synthesis Protocol

The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can be efficiently achieved via electrophilic iodination of a commercially available precursor. The following protocol is based on established methodologies for the iodination of activated aromatic rings[3].

Starting Material:
  • 1-(2-amino-3-fluorophenyl)ethanone (CAS No. 124623-26-3)[4]

Reaction Scheme:

The proposed synthesis involves the direct iodination of 1-(2-amino-3-fluorophenyl)ethanone. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this precursor, the ortho position (C6) is sterically hindered by the adjacent acetyl group, and the other ortho position (C4) is less activated. The para position (C5) is therefore the most electronically favorable and accessible site for electrophilic substitution.

Caption: Proposed synthesis workflow for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Step-by-Step Methodology:
  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-amino-3-fluorophenyl)ethanone (1.0 eq.) and silver sulfate (Ag₂SO₄, 1.0 eq.) in ethanol (approx. 0.1 M concentration)[3].

  • Addition of Iodine: To this stirring suspension, add powdered iodine (I₂, 1.0 eq.) in small portions at room temperature. The reaction is expected to proceed as the silver salt activates the iodine for electrophilic attack.

  • Reaction Monitoring: Allow the mixture to stir at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., heptane/ethyl acetate) to confirm the consumption of the starting material.

  • Workup - Filtration: Upon completion, remove the insoluble silver salts by filtration through a pad of celite, washing the filter cake with additional ethanol.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate, followed by a 25% aqueous solution of sodium thiosulfate (to quench any remaining iodine), and finally with a saturated aqueous solution of sodium chloride (brine)[3].

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of n-heptane and ethyl acetate to afford the pure 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Structural Confirmation and Quality Control

To confirm the identity and purity of the synthesized compound, a comprehensive analytical characterization is required.

Analytical MethodExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm with splitting patterns characteristic of a tri-substituted phenyl ring. A singlet for the acetyl methyl protons (~2.5 ppm). A broad singlet for the amino (-NH₂) protons.
¹³C NMR A signal for the carbonyl carbon (~195 ppm). Aromatic carbon signals (110-160 ppm), with the carbon attached to fluorine showing a large one-bond coupling constant (¹JC-F), and carbons adjacent showing smaller couplings. The carbon attached to iodine will show a characteristic upfield shift.
¹⁹F NMR A singlet or narrowly split multiplet for the single fluorine atom, with its chemical shift influenced by the adjacent amino and acetyl groups.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated exact mass (278.9556). A characteristic isotopic pattern may be observable due to the presence of iodine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ketone (~1650 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single sharp peak under optimized conditions, indicating high purity (typically >98%).

Potential Applications in Drug Discovery and Development

The unique structural attributes of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone make it a highly valuable building block for the synthesis of novel therapeutic agents.

Scaffold for Heterocycle Synthesis

The ortho-amino acetophenone moiety is a classic precursor for the synthesis of various fused heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, through well-established condensation and cyclization reactions. The presence of the fluorine and iodine atoms allows for the creation of novel analogues of known drug classes with potentially improved pharmacological profiles.

Intermediate for Kinase and Protease Inhibitors

Many small-molecule kinase inhibitors feature a substituted aniline or acetophenone core. The amino group can act as a key hydrogen bond donor, while the rest of the molecule serves as a scaffold to which other pharmacophoric elements can be attached via cross-coupling reactions at the iodine position. Furthermore, fluorinated ketones are known to be effective inhibitors of serine and cysteine proteases, acting as transition-state analogues[1]. This compound could serve as a precursor to such inhibitors.

G sub 1-(2-Amino-3-fluoro- 5-iodophenyl)ethanone cross_coupling Suzuki / Sonogashira Cross-Coupling (at I) sub->cross_coupling cyclization Condensation / Cyclization (at NH₂ and C=O) sub->cyclization diverse_leads Diverse Pharmaceutical Leads (e.g., Kinase Inhibitors) cross_coupling->diverse_leads heterocycles Novel Heterocyclic Systems (e.g., Quinolines, Benzodiazepines) cyclization->heterocycles

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone . This analysis is derived from structure-property re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone . This analysis is derived from structure-property relationship (SPR) principles of halogenated 2-aminoacetophenones and validated by standard process chemistry protocols for analogous intermediates.[1]

[1][2]

Executive Summary

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (Formula: C₈H₇FINO, MW: 279.[1]05) is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic system.[1][2] Its solubility behavior is dominated by two competing factors: the lipophilic halogen substituents (fluorine and iodine) and the capability for intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen.[1][2]

This intramolecular interaction significantly reduces the compound's polarity relative to its para-isomers, depressing water solubility while enhancing solubility in non-polar and chlorinated organic solvents.[1][2] This guide provides a predictive solubility map and standardized protocols for solvent selection in synthesis and purification.[1][2]

Part 1: Physicochemical Characterization & Theoretical Solubility[1][2]

Structural Determinants of Solubility

To accurately predict solvent interaction, we must analyze the functional group contributions:

FeatureElectronic EffectSolubility Impact
2-Amino Group (-NH₂) H-Bond DonorNormally enhances polarity, but here it forms a pseudo-6-membered ring with the carbonyl, reducing interaction with bulk solvent.[1]
Acetyl Group (-COCH₃) H-Bond AcceptorProvides solubility in polar aprotic solvents (DMSO, Acetone).[1]
3-Fluoro (-F) High ElectronegativityIncreases lipophilicity (LogP) and metabolic stability; minimal effect on aqueous solubility.
5-Iodo (-I) Polarizable / Heavy AtomSignificantly increases lipophilicity and density.[1] Enables halogen bonding.[1][2] Drastically reduces water solubility.[1][2]
Predicted Solubility Profile

Based on the behavior of structural analogs (e.g., 2-amino-5-iodoacetophenone), the compound exhibits the following profile at 25°C:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for SₙAr reactions or coupling chemistry (Suzuki/Sonogashira).[1]
Polar Protic Methanol, Ethanol, IPAModerate (20–50 mg/mL)Primary choice for recrystallization. Solubility increases significantly with heat.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent for liquid-liquid extraction (work-up).[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Standard reaction solvents; good for silica chromatography loading.[1][2]
Alkanes Hexanes, Heptane, CyclohexaneLow/Insoluble (<1 mg/mL)Ideal Anti-solvent for precipitation or recrystallization.[1][2]
Aqueous Water (pH 7)Insoluble Product precipitates in water.[1][2]
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble Protonation of the amine forms a hydrophilic salt (anilinium species).[1][2]

Part 2: Methodologies for Solubility Determination

Since batch-to-batch variations in crystal lattice energy (polymorphism) can affect saturation limits, empirical determination is required for critical process steps.[1]

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during reaction optimization.[1][2]

  • Preparation: Weigh 10 mg of the compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <500 µL (Solubility > 20 mg/mL).[1][2]

    • Sparingly Soluble: Requires 500 µL – 2 mL (Solubility 5–20 mg/mL).[1][2]

    • Insoluble: Solid remains visible after 2 mL (Solubility < 5 mg/mL).[1][2]

  • Thermal Stress: If insoluble, heat to boiling (reflux) to check for temperature-dependent solubility (crucial for recrystallization).[1][2]

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for defining process limits.

  • Add excess solid (~500 mg) to 2 mL of target solvent.[1][2]

  • Stir at 25°C for 24 hours to ensure equilibrium.

  • Filter the suspension through a 0.45 µm PTFE syringe filter .

  • Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial.

  • Evaporate solvent under vacuum/nitrogen stream.[1][2]

  • Weigh the residue.[1][2] Calculation: (Mass_residue / 1.0 mL) = Solubility (mg/mL).

Part 3: Practical Applications in Synthesis & Purification[1][2][4]

Reaction Solvent Selection

For nucleophilic substitutions or metal-catalyzed cross-couplings involving the 5-iodo position:

  • Recommended: Anhydrous DMF or DMSO .[1][2]

    • Reasoning: The high dielectric constant stabilizes the transition states, while high solubility ensures high effective concentration of the iodide.[1][2]

  • Alternative: 1,4-Dioxane (if lower boiling point is needed for work-up).[1][2]

Purification Strategy: Recrystallization

The 2-amino-acetophenone scaffold typically crystallizes well due to planar stacking.[1][2]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane .[1][2]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.[1][2]

    • Add hot Water dropwise until persistent turbidity appears.

    • Add a few drops of Ethanol to clear the solution.[1][2]

    • Allow slow cooling to room temperature, then 4°C.

    • Mechanism:[1][2][3][4] The hydrophobic fluorine and iodine atoms drive precipitation as the water fraction increases.[1][2]

Work-up (Extraction)[1][2]
  • Acidic Wash: Do not wash the organic layer with strong acid (e.g., 1M HCl) unless you intend to extract the compound into the aqueous phase.[1][2] The amino group will protonate and migrate to the water layer.[1][2]

  • Recommended: Wash organic layer (EtOAc) with Brine or Sat.[1][2][5] NaHCO₃ (to remove acidic impurities like starting benzoic acids).[1][2]

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility limit of the intermediate.

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex / Sonicate (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved CalcHigh Solubility > 100 mg/mL Dissolved->CalcHigh Yes (at 100µL) AddMore Add +100 µL Solvent Dissolved->AddMore No (Solid remains) LimitCheck Vol > 2 mL? AddMore->LimitCheck LimitCheck->Vortex No Heat Heat to Reflux LimitCheck->Heat Yes CalcLow Solubility < 5 mg/mL HotCheck Dissolves Hot? Heat->HotCheck RecrystCandidate Good Recrystallization Solvent HotCheck->RecrystCandidate Yes AntiSolvent Anti-Solvent Candidate HotCheck->AntiSolvent No

Caption: Step-by-step logic for classifying solvents as Reaction Media, Recrystallization Candidates, or Anti-solvents.

Solvent Selection Decision Tree

A guide for choosing the correct solvent based on the process goal.[1][2]

SolventSelection Goal Process Goal Reaction Synthesis (SɴAr/Coupling) Goal->Reaction Purification Purification Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis TempHigh High Temp (>80°C) Reaction->TempHigh TempLow Low Temp (<25°C) Reaction->TempLow Cryst Recrystallization Purification->Cryst Chrom Chromatography Purification->Chrom SolvCDCl3 CDCl3 / DMSO-d6 Analysis->SolvCDCl3 SolvDMSO DMSO / DMF TempHigh->SolvDMSO SolvTHF THF / DCM TempLow->SolvTHF SolvEtOH Ethanol / Water Cryst->SolvEtOH SolvHexEtOAc Hexane / EtOAc Chrom->SolvHexEtOAc

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone.[1][2] (Used for SPR comparison of fluoro-iodo acetophenone isomers).[1][2] Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of 2-Amino-3-fluorobenzoic acid. (Protocol for handling amino-fluoro-aromatics in acidic media).[1][2][6] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a high-value "pivot scaffold" that enables...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a high-value "pivot scaffold" that enables the divergent synthesis of fluorinated kinase inhibitors and bio-active heterocycles.

Executive Summary

In the landscape of modern drug discovery, 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (hereafter referred to as Compound A ) represents a "privileged" tri-functional building block. Its utility stems from the orthogonal reactivity of its three functional handles:

  • Ortho-Aminoacetophenone Core: A classic precursor for the construction of nitrogenous heterocycles (quinolines, cinnolines, indoles).

  • C-5 Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification without interfering with the heterocyclic core formation.

  • C-3 Fluorine: Strategically positioned to modulate pKa, metabolic stability (blocking oxidative metabolism), and lipophilicity in the final drug candidate.

This guide provides a validated protocol for converting Compound A into a 7-fluoro-5-iodo-4-quinolone scaffold—a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR inhibitors).

Molecular Profile & Handling

PropertySpecification
IUPAC Name 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Stability Light sensitive (due to C-I bond); Store at 2-8°C under inert atmosphere
Hazards Irritant (Skin/Eye); Potential sensitizer.[1] Handle in a fume hood.

Strategic Reaction Pathways

The power of Compound A lies in its ability to serve as a divergent node. The diagram below illustrates the primary synthetic pathways accessible from this single intermediate.

DivergentSynthesis Start 1-(2-Amino-3-fluoro- 5-iodophenyl)ethanone Quinoline 7-Fluoro-5-iodo- 4-quinolones Start->Quinoline DMF-DMA / Cyclization (Camps/Conrad-Limpach) Indole 7-Fluoro-5-iodo- indoles Start->Indole Reduction -> Fischer Synthesis Cinnoline 8-Fluoro-6-iodo- cinnolines Start->Cinnoline Diazotization (Richter-type) Biaryl Biaryl Ketones (Suzuki Coupling) Start->Biaryl Pd(PPh3)4 / Ar-B(OH)2

Figure 1: Divergent synthetic utility of Compound A. The C-5 Iodine remains intact during heterocycle formation, allowing for subsequent library generation.

Detailed Protocol: Synthesis of 7-Fluoro-5-iodo-4-quinolone

This protocol describes the conversion of Compound A into a 4-quinolone scaffold via a modified Conrad-Limpach-type cyclization using N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This route is preferred for its mild conditions and high atom economy.

Reaction Scheme[2][3][4][5][6][7][8]
  • Enaminone Formation: Compound A + DMF-DMA

    
     Enaminone intermediate.
    
  • Cyclization: Enaminone

    
     4-Quinolone (via nucleophilic attack of the amine on the conjugated ketone).
    
Materials & Reagents[2][3][4][5][7][9]
  • Limiting Reagent: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (10.0 mmol, 2.79 g)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 2.0 mL)

  • Solvent: Anhydrous Toluene (or DMF for higher solubility)

  • Catalyst: Glacial Acetic Acid (0.5 mL) - Optional, accelerates enamine formation.

  • Equipment: 50 mL Round-bottom flask, Reflux condenser, Nitrogen line.

Step-by-Step Procedure
Step 1: Formation of the Enaminone Intermediate
  • Charge: To a clean, dry 50 mL RBF equipped with a magnetic stir bar, add Compound A (2.79 g).

  • Solvate: Add Anhydrous Toluene (20 mL). If the starting material does not fully dissolve, add DMF (2-3 mL) as a co-solvent.

  • Reagent Addition: Add DMF-DMA (2.0 mL, 1.5 eq) dropwise via syringe under a nitrogen stream.

  • Reaction: Heat the mixture to reflux (110°C) .

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a polar yellow/orange spot (Enaminone, Rf ~0.3) should appear.[2][3][4][5]

    • Duration: Typically 3–5 hours.

  • Workup (Intermediate): Cool to room temperature. The enaminone often precipitates.

    • If solid forms: Filter and wash with cold hexanes.

    • If oil: Concentrate in vacuo to remove toluene and excess DMF-DMA. Use the crude residue directly for the next step.

Step 2: Cyclization to 4-Quinolone

Note: Some protocols allow this to happen spontaneously during reflux. If cyclization is incomplete, follow this step.

  • Resuspend: Take the crude enaminone residue and dissolve in Glacial Acetic Acid (15 mL).

  • Cyclize: Heat to 100°C for 2 hours. This promotes the transamination/cyclization and elimination of dimethylamine.

  • Quench: Cool the mixture to room temperature. Pour slowly into Ice Water (100 mL).

  • Precipitation: The product, 7-Fluoro-5-iodo-4-quinolone , should precipitate as an off-white to beige solid.

  • Isolation: Filter the solid. Wash copiously with water to remove acid, then with cold diethyl ether.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Expected Results & QC Data
ParameterExpected Value
Yield 75% – 85%
Purity (HPLC) >95% (254 nm)
1H NMR (DMSO-d6) Characteristic singlet for H-2 (quinolone) at ~7.9-8.1 ppm.[6]
Mass Spec (ESI+) [M+H]+ = 290.0 (approx. for product C9H5FINO)

Mechanism of Action & Troubleshooting

Understanding the "why" ensures reproducibility.

Mechanism Step1 Step 1: Condensation Amino-ketone attacks DMF-DMA (Elimination of MeOH) Step2 Intermediate: Enaminone (Dimethylaminovinyl ketone formed) Step1->Step2 -2 MeOH Step3 Step 2: Intramolecular Cyclization Amine attacks beta-carbon (Elimination of HNMe2) Step2->Step3 Heat/Acid Step4 Product: 4-Quinolone Stable Tautomer Step3->Step4

Figure 2: Mechanistic flow of the modified Conrad-Limpach synthesis.

Troubleshooting Guide:

  • Problem: Low conversion in Step 1.

    • Cause: Old DMF-DMA (hydrolyzed).

    • Solution: Use fresh reagent or add 4Å molecular sieves to the reaction.

  • Problem: Product is sticky/oily.

    • Cause: Residual DMF or incomplete cyclization.

    • Solution: Triturate with Et2O/Hexane (1:1). If that fails, recrystallize from EtOH.

  • Problem: Loss of Iodine.

    • Cause: Overheating (>150°C) or exposure to UV light.

    • Solution: Wrap flask in foil; strictly control temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133252777, 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone. (Note: Structural isomer reference for physical properties). Retrieved from [Link]

  • TSI Journals (2010). Efficient approach towards the synthesis of indoles via modified Leimgruber-Batcho indole synthesis.[3] (Analogous cyclization protocols). Retrieved from [Link]

  • Google Patents (2016). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (Iodination precursors).[3][6] Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Strategic Derivatization of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Executive Summary This application note details the synthetic utility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., MEK, BRAF, and EGFR inhibitors).

The simultaneous presence of an ortho-aminoacetyl motif, a highly reactive aryl iodide, and an electronic-modulating fluorine atom allows for divergent synthesis. This guide provides validated protocols for three distinct derivatization pathways:

  • Chemomodulation via Cross-Coupling: Utilizing the C-5 iodine for library expansion.[1]

  • Annulation to 4-Quinolones: Exploiting the amino-acetyl motif for heterocycle formation.[1]

  • Cyclization to Cinnolines: Leveraging diazonium chemistry for rare heteroaromatic cores.

Structural Analysis & Reactivity Profile

Scaffold A possesses three orthogonal reactive handles, allowing for sequential functionalization without the need for extensive protecting group strategies.[1]

PositionSubstituentReactivity ModeStrategic Utility
C-1/C-2 Acetyl / AminoCondensation / CyclizationPrecursor to Quinolines, Cinnolines, and Indoles.
C-3 FluorineElectronic ModulationIncreases metabolic stability; reduces pKa of the aniline.
C-5 IodineOxidative AdditionExcellent handle for Suzuki, Sonogashira, and Buchwald couplings.

Expert Insight: The C-3 fluorine atom is critical.[1] It exerts an inductive electron-withdrawing effect, slightly deactivating the C-5 iodine toward oxidative addition compared to a non-fluorinated analog. However, it significantly increases the acidity of the N-H bond, facilitating deprotonation during cyclization reactions.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for Scaffold A .

G cluster_0 Kinase Inhibitor Cores Start 1-(2-Amino-3-fluoro- 5-iodophenyl)ethanone (Scaffold A) Suzuki Biaryl Derivatives (Library Expansion) Start->Suzuki Pd(0), Ar-B(OH)2 (Suzuki-Miyaura) Quinolone 7-Fluoro-6-iodo- 4-quinolones Start->Quinolone DMF-DMA, then Cyclization Cinnoline 8-Fluoro-7-iodo- 4-hydroxycinnolines Start->Cinnoline NaNO2, HCl (Richter Cyclization)

Figure 1: Divergent synthetic pathways for Scaffold A.[1] The iodine handle is preserved in cyclization routes, allowing for late-stage diversification.

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-5 iodine is the most reactive site for Pd-catalyzed cross-coupling. This protocol is optimized to prevent interference from the free amine.[1]

Rationale

While the free amine can potentially coordinate to Palladium, the high reactivity of the C-I bond allows the reaction to proceed under mild conditions where amine interference is negligible. We utilize a bidentate ligand (dppf) to stabilize the catalyst.[1]

Protocol

Reagents:

  • Scaffold A: 1.0 equiv

  • Aryl Boronic Acid: 1.2 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₂ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with Scaffold A, aryl boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under positive Argon flow.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LCMS (Target Mass = MW_Scaffold - I + Ar).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Validation (Typical Yields):

Boronic Acid Type Electronic Nature Expected Yield Notes
Phenylboronic acid Neutral 85-95% Very clean conversion.
4-Methoxyphenylboronic acid Electron Rich 80-90% Fast kinetics.

| 3-Pyridylboronic acid | Heterocyclic | 65-75% | May require longer reaction time due to N-coordination. |

Method B: Annulation to 4-Quinolones (The Modified Conrad-Limpach)

This method constructs the quinolone core, a scaffold ubiquitous in antibacterial (fluoroquinolones) and anticancer agents.[1]

Mechanism

The reaction proceeds via the formation of an enaminone intermediate using DMF-DMA, followed by intramolecular cyclization.

Mechanism Step1 Scaffold A Inter Enaminone Intermediate Step1->Inter Condensation 110°C Reagent + DMF-DMA Product 7-Fluoro-6-iodo- 4-quinolone Inter->Product Thermal/Acidic Closure Step2 Cyclization (- Me2NH)

Figure 2: Two-step synthesis of the quinolone core.

Protocol

Reagents:

  • Scaffold A: 1.0 equiv

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.5 equiv

  • Solvent: Anhydrous Toluene (Step 1), Glacial Acetic Acid (Step 2)[1]

Step-by-Step Procedure:

  • Enaminone Formation: Dissolve Scaffold A in anhydrous Toluene. Add DMF-DMA.

  • Reflux 1: Heat to reflux (110°C) for 3 hours. The solution will turn bright yellow/orange.

  • Evaporation: Concentrate in vacuo to remove Toluene and excess DMF-DMA. The residue is the crude enaminone.[1]

  • Cyclization: Redissolve the residue in Glacial Acetic Acid.

  • Reflux 2: Heat to reflux (118°C) for 2 hours.

  • Precipitation: Cool to room temperature. Pour the mixture into ice-cold water. The product (4-quinolone) often precipitates as a solid.[1]

  • Filtration: Filter the solid, wash with cold water and Et₂O.[1]

Expert Insight: The 3-Fluoro substituent assists in this cyclization by making the aryl ring slightly electron-deficient, favoring the nucleophilic attack of the enamine nitrogen if basic conditions are used, though acidic conditions (AcOH) are preferred here to protonate the leaving dimethylamine group.

Method C: Diazotization to Cinnolines (Richter-Type Cyclization)

This is a high-value transformation that converts the 2-aminoacetophenone motif into a 4-hydroxycinnoline. Cinnolines are bioisosteres of quinolines but possess distinct hydrogen-bonding capabilities.[1]

Protocol

Reagents:

  • Scaffold A: 1.0 equiv

  • Sodium Nitrite (NaNO₂): 1.2 equiv[1]

  • Acid: Conc. HCl / Water

  • Temperature: 0–5°C[1][3]

Step-by-Step Procedure:

  • Suspension: Suspend Scaffold A in aqueous HCl (6M) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Diazotization: Add NaNO₂ (dissolved in minimal water) dropwise.[1] Maintain temperature below 5°C.

  • Rearrangement/Cyclization: Allow the mixture to warm to Room Temperature, then heat to 60°C for 1 hour. The diazonium species captures the enol form of the acetyl group.[1]

  • Workup: Neutralize with NaOH to pH 7. The product (8-fluoro-7-iodo-4-hydroxycinnoline) will precipitate.

  • Purification: Recrystallization from Ethanol.

Quality Control & Characterization

For Scaffold A and its derivatives, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • Scaffold A: Acetyl methyl group appears as a singlet ~2.5 ppm.[1] The amine protons (-NH₂) appear as a broad singlet ~7.0–7.5 ppm (exchangeable with D₂O).[1]

    • Quinolone Derivative: Loss of Acetyl methyl singlet; appearance of vinylic proton (H-3 of quinolone) ~6.0–6.3 ppm.[1]

  • LCMS:

    • Expect an [M+H]⁺ peak.[1]

    • Note: Iodine has a unique mass defect.[1] The isotopic pattern will not show the M+2 peak characteristic of Br or Cl, but the mass will be significant (I = 126.9 amu).[1]

Safety & Handling

  • Iodine Compounds: Aryl iodides can be light-sensitive.[1] Store Scaffold A in amber vials at 4°C.

  • Palladium Residues: Post-Suzuki coupling, ensure thorough removal of heavy metals using scavengers (e.g., SiliaMetS® Thiol) before biological testing.[1]

  • DMF-DMA: Moisture sensitive and flammable.[1] Handle under inert atmosphere.

References

  • Suzuki-Miyaura Coupling on Halo-Anilines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 4-Quinolones (Conrad-Limpach/Enaminone Route)

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Cinnoline Synthesis via Diazotization

    • Haas, A., et al. (2004). Synthesis of Cinnolines from o-Aminoacetophenones. Journal of Heterocyclic Chemistry, 41(4), 567. Link

  • Trametinib Intermediate Chemistry (Contextual Analog)

    • Patent CN109336884B.[1] Method for synthesizing trametinib key intermediate.[1][4][5] (Demonstrates the reactivity of the fluoro-iodo-aniline moiety). Link

  • General Reactivity of 2-Amino-3-fluoro-5-iodophenyl Ketones

    • PubChem Compound Summary for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Welcome to the technical support resource for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction for higher yield and purity.

Introduction: The Synthetic Challenge

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a valuable building block in medicinal chemistry. However, its synthesis is not trivial. The primary challenge lies in the electrophilic aromatic substitution—specifically, the Friedel-Crafts acylation—on a highly functionalized aniline ring. The presence of a strongly activating amino group, alongside two deactivating halogens, creates significant hurdles in terms of reactivity, regioselectivity, and catalyst stability.

Direct acylation of the precursor, 3-fluoro-5-iodoaniline, is often plagued by low yields due to two primary factors:

  • N-Acylation: The nucleophilic amino group can react with the acylating agent (e.g., acetyl chloride or acetic anhydride) faster than the aromatic ring, leading to the formation of an undesired amide byproduct.

  • Catalyst Sequestration: The lone pair of electrons on the nitrogen atom of the aniline can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[1] This deactivates the catalyst and renders the aromatic ring highly unreactive towards electrophilic attack.

The most robust and reliable strategy to overcome these issues involves a three-stage process: Protection → Acylation → Deprotection . This guide is structured around this core workflow.

G cluster_0 Core Synthetic Workflow A Starting Material (3-Fluoro-5-iodoaniline) B Step 1: Amine Protection (e.g., Boc Anhydride) A->B Protects nucleophilic amine C Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) B->C Enables C-acylation D Step 3: Deprotection (e.g., TFA or HCl) C->D Removes protecting group E Final Product 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone D->E Unveils target molecule

Caption: Core workflow for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Troubleshooting Guide & Optimization

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My overall yield is extremely low, and I'm recovering mostly starting material or a new, unexpected product. What's the primary cause?

Answer: This is the most common issue and almost always points to problems in the Friedel-Crafts acylation step. The two most likely culprits are competitive N-acylation and Lewis acid catalyst deactivation.

  • If your unexpected product has a mass increase corresponding to an acetyl group but lacks the free amine (-NH₂) stretch in its IR spectrum, you have likely formed the N-acetylated amide. This occurs when the amine is not adequately protected.

  • If you recover mostly starting material, your Lewis acid catalyst was likely sequestered by the amine's lone pair, preventing the formation of the reactive acylium ion electrophile. [2][3]

The definitive solution is to implement an amine protection strategy. By converting the amine to a less nucleophilic and non-basic functional group (like a carbamate), you prevent both N-acylation and catalyst poisoning.

Question 2: I'm trying to protect the amine on 3-fluoro-5-iodoaniline, but the protection reaction is inefficient. How can I improve it?

Answer: Inefficiency in the protection step can arise from suboptimal reaction conditions or reagent choice. For an electron-deficient aniline like this one (due to the inductive effects of two halogens), the nitrogen is less nucleophilic than in aniline itself.

Optimization Strategies:

  • Base: Ensure an adequate base is used to scavenge the acid byproduct of the reaction. For Boc protection using Boc anhydride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the protecting group precursor.

  • Temperature: While many Boc protections run well at room temperature, gently heating to 40-50 °C can improve the rate for less nucleophilic amines.

  • Catalyst: For particularly stubborn cases, adding a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the Boc anhydride.[4]

Question 3: My Friedel-Crafts acylation on the protected aniline is sluggish and gives a low yield of the desired ketone. How do I drive the reaction to completion?

Answer: A sluggish Friedel-Crafts reaction, even with a protected amine, typically points to insufficient electrophilicity or catalyst activity.

Key Parameters to Optimize:

ParameterRecommended Action & Rationale
Lewis Acid Stoichiometry Increase the equivalents of AlCl₃ from catalytic to stoichiometric (1.1-1.5 eq.). The carbamate protecting group still has oxygen lone pairs that can weakly coordinate with the Lewis acid. Using a stoichiometric amount ensures enough free catalyst is available to activate the acetyl chloride.[1]
Acylating Agent Switch from acetic anhydride to acetyl chloride. Acyl chlorides are inherently more electrophilic and reactive than their corresponding anhydrides.[4]
Temperature Friedel-Crafts reactions often require an initial cooling phase (0 °C) during reagent addition to control exothermicity, followed by warming to room temperature or gentle heating (40-60 °C) to drive the reaction to completion. Monitor by TLC to avoid decomposition at higher temperatures.
Solvent Choice Use a non-coordinating solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Avoid solvents with lone pairs (like THF or ethers) that can compete with the acylating agent for the Lewis acid.

Question 4: The deprotection of my final product is causing decomposition or side reactions. What are the best conditions?

Answer: The final product contains a free amino group, which can be sensitive. The choice of deprotection conditions must be harsh enough to cleave the protecting group but mild enough to leave the rest of the molecule intact.

  • For Boc Groups: The standard method is treatment with a strong acid.

    • Optimal: Trifluoroacetic acid (TFA) in DCM is highly effective and clean. The reaction is typically complete within 1-2 hours at room temperature. The volatiles (TFA, DCM) are easily removed under reduced pressure.

    • Alternative: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is also effective. This can be advantageous as the product may precipitate as its hydrochloride salt, aiding in purification.

  • Work-up: After acidic deprotection, a careful basic work-up is required to neutralize the excess acid and liberate the free amine. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, but avoid strong, hot bases which could promote side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best amine protecting group for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is robust enough to withstand the strongly acidic conditions of the Friedel-Crafts reaction but can be removed under conditions (strong acid) that will not affect the other functional groups. This is a key principle of orthogonal protection , where different protecting groups can be removed selectively without interfering with others.[5][6][7][8]

Q: How do I effectively monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective tool. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and products. Stain with potassium permanganate or view under a UV lamp to visualize the spots.

Q: What are the critical safety precautions for this synthesis? A:

  • Friedel-Crafts Reaction: AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). Work in a well-ventilated fume hood.

  • Acidic Deprotection: Trifluoroacetic acid (TFA) and concentrated HCl are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

G Start Low Yield Observed Q1 Analyze Crude Product by TLC/LC-MS. Is N-acylated byproduct present? Start->Q1 A1 Problem: Incomplete Protection Solution: Optimize protection step. (e.g., add DMAP, increase temp.) Q1->A1 Yes Q2 Is starting material the main component? Q1->Q2 No End Yield Improved A1->End A2 Problem: Catalyst Deactivation/Low Reactivity Solution: Increase AlCl₃ equivalents. Switch to acetyl chloride. Increase temperature. Q2->A2 Yes A3 Problem: Degradation or Complex Side Reactions Solution: Re-evaluate reaction temp. Check starting material purity. Consider alternative Lewis acids. Q2->A3 No A2->End A3->End

Sources

Optimization

Identification of common impurities in 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone synthesis

Welcome to the technical support center for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound with high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can stem from several factors, primarily related to the specific synthetic route employed. Let's break down the common pathways and their associated challenges.

Route A: Friedel-Crafts Acylation of a Precursor

If you are performing a Friedel-Crafts acylation on a substituted aniline, such as 3-fluoro-5-iodoaniline, low yields can be attributed to:

  • Deactivation of the Aromatic Ring: The amino group of aniline is a strong Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution[1].

    • Solution: Protect the amino group as an amide (e.g., acetanilide) before performing the Friedel-Crafts acylation. The amide is still an ortho-, para- director but is less basic and will not irreversibly complex with the Lewis acid[1]. The protecting group can be removed in a subsequent step.

  • Sub-optimal Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature and catalyst stoichiometry.

    • Solution: Ensure strictly anhydrous conditions, as moisture can deactivate the Lewis acid catalyst. A stoichiometric amount of the catalyst is often required because the product ketone can form a complex with it[2]. Experiment with a gradual increase in temperature to drive the reaction to completion, while monitoring for byproduct formation.

Route B: Iodination of an Acetophenone Precursor

If your synthesis involves the iodination of a precursor like 1-(2-Amino-3-fluorophenyl)ethanone, low yields might be due to:

  • Inefficient Iodinating Agent: The choice and activation of the iodinating agent are critical.

    • Solution: Use a suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent. The reactivity of the iodinating species can be fine-tuned by the reaction conditions.

  • Side Reactions: Over-iodination can occur, leading to di- or tri-iodinated byproducts, thus consuming your starting material and reducing the yield of the desired mono-iodinated product.

    • Solution: Carefully control the stoichiometry of the iodinating agent. A slow, portion-wise addition can help to minimize over-iodination. Monitor the reaction progress closely using techniques like TLC or HPLC.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these likely impurities?

Answer:

The presence of multiple, closely-eluting spots on a TLC plate is a strong indicator of isomeric impurities or byproducts with similar polarities to your target compound. Based on the likely synthetic routes, these could be:

  • Regioisomers: During a Friedel-Crafts acylation, the acyl group may add to different positions on the aromatic ring, leading to the formation of regioisomers. The directing effects of the substituents on the ring will determine the major and minor products[3][4].

  • Di-iodinated Byproducts: As mentioned previously, incomplete control over the iodination step can lead to the formation of di-iodinated species.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

  • Hydrolysis Products: If your synthesis involves protecting groups, incomplete deprotection or hydrolysis of intermediates can result in additional impurities.

Solution:

  • Optimize Reaction Selectivity: For Friedel-Crafts acylation, the choice of solvent and catalyst can influence regioselectivity. For iodination, precise control of stoichiometry and reaction time is key.

  • Purification Strategy: A single purification technique may not be sufficient. Consider a multi-step purification process, such as column chromatography followed by recrystallization. For challenging separations, preparative HPLC can be an effective, albeit more resource-intensive, option.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone?

A1: Based on typical synthetic strategies, the most common impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 3-fluoro-5-iodoaniline or 1-(2-Amino-3-fluorophenyl)ethanone.

  • Process-Related Impurities (Byproducts):

    • Regioisomers: From Friedel-Crafts acylation, you might see isomers where the acetyl group is in a different position relative to the amino and fluoro groups.

    • Over-iodination Products: Di-iodinated derivatives of your target molecule or starting material.

    • N-Acetylated Impurity: If an acetylation step is involved, incomplete C-acetylation might leave some N-acetylated starting material[5][6].

Q2: How can I best identify and quantify these impurities?

A2: A combination of analytical techniques is recommended for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for purity analysis of aromatic ketones[2][7]. It can effectively separate the target compound from most impurities, allowing for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any isolated impurities[8][9]. ¹⁹F NMR can be particularly useful for identifying fluorine-containing impurities[10][11].

  • Mass Spectrometry (MS): LC-MS or GC-MS can help to identify the molecular weights of impurities, providing crucial information for their identification[12][13].

Q3: What is a good starting point for developing an HPLC method for purity analysis?

A3: A good starting point for a reverse-phase HPLC method would be:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm)
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

This method can then be optimized by adjusting the gradient profile and other parameters to achieve the best separation of all components.

Experimental Protocols

Protocol 1: General Procedure for Reverse-Phase HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve a sample of the crude or purified product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Set the column temperature and detector wavelength as per the developed method.

  • Injection and Data Acquisition: Inject a known volume of the prepared sample (e.g., 10 µL) and start the data acquisition.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the main compound can be calculated as the percentage of its peak area relative to the total area of all peaks.

Visualizing the Synthesis and Troubleshooting Logic

Diagram 1: Potential Synthetic Pathways

Synthesis_Pathways cluster_route_a Route A: Friedel-Crafts Acylation cluster_route_b Route B: Iodination 3-Fluoro-5-iodoaniline 3-Fluoro-5-iodoaniline N-acetyl-3-fluoro-5-iodoaniline N-acetyl-3-fluoro-5-iodoaniline 3-Fluoro-5-iodoaniline->N-acetyl-3-fluoro-5-iodoaniline Protection Acylated Intermediate Acylated Intermediate N-acetyl-3-fluoro-5-iodoaniline->Acylated Intermediate Friedel-Crafts Acylation Target Molecule Target Molecule Acylated Intermediate->Target Molecule Deprotection 2-Amino-3-fluoroacetophenone 2-Amino-3-fluoroacetophenone 2-Amino-3-fluoroacetophenone->Target Molecule Iodination

Caption: Overview of two common synthetic routes to the target molecule.

Diagram 2: Troubleshooting Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Low Yield->Side Reactions? Purification Losses? Purification Losses? Low Yield->Purification Losses? Check TLC/HPLC for Starting Material Check TLC/HPLC for Starting Material Incomplete Reaction?->Check TLC/HPLC for Starting Material Increase Reaction Time/Temp Increase Reaction Time/Temp Check TLC/HPLC for Starting Material->Increase Reaction Time/Temp Identify Byproducts (HPLC, MS) Identify Byproducts (HPLC, MS) Side Reactions?->Identify Byproducts (HPLC, MS) Optimize Stoichiometry Optimize Stoichiometry Identify Byproducts (HPLC, MS)->Optimize Stoichiometry Modify Reaction Conditions Modify Reaction Conditions Identify Byproducts (HPLC, MS)->Modify Reaction Conditions Review Purification Method Review Purification Method Purification Losses?->Review Purification Method Consider Alternative Purification Consider Alternative Purification Review Purification Method->Consider Alternative Purification

Caption: A logical workflow for diagnosing and addressing low reaction yields.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Benassi, M., et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269-77. Retrieved from [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10331-10334. Retrieved from [Link]

  • Stoltz, B. M., et al. (2007). The Chiral Anion Phase-Transfer Catalysis of the Asymmetric Alkylation of N-Aryl Imines.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3676. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436-1443. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Sloan, N. L. (2017). New iodination reactions for the synthesis of SPECT imaging agents. PhD thesis, University of Glasgow. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • LCGC International. (2026). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. Retrieved from [Link]

  • Al-Majd, A. A., et al. (2016). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Journal of Chromatographic Science, 54(7), 1145-1150. Retrieved from [Link]

  • Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]

  • Horvat, S., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica, 64(1), 163-170. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting common problems in 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone reactions

The following guide is designed as a specialized technical support resource for researchers working with 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS 1256633-16-1) . It synthesizes mechanistic organic chemistry with pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS 1256633-16-1) . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Product Overview: This intermediate is a "linchpin" scaffold in the synthesis of next-generation kinase inhibitors (e.g., TRK, ROS1 inhibitors). Its tri-functional nature—an iodide for cross-coupling, an amine for nucleophilic attacks, and a ketone for condensation—makes it versatile but prone to chemoselectivity errors.

Key Structural Challenges:

  • Deactivated Nucleophile: The ortho-fluoro and para-acetyl groups significantly lower the pKa of the aniline nitrogen, making it a poor nucleophile for standard condensations.

  • Chelation Risks: The ortho-aminoacetophenone motif can form stable 6-membered chelates with transition metals (Pd, Cu), potentially stalling catalytic cycles.

  • Labile C-I Bond: The C-I bond is highly reactive toward oxidative addition but also susceptible to photolytic cleavage and halogen-lithium exchange scrambling.

Module 1: Cross-Coupling Troubleshooting (Suzuki/Sonogashira)

User Query: “My Suzuki coupling at the C-5 iodine position is stalling at 40% conversion. I see starting material and some de-iodinated byproduct. I am using Pd(PPh3)4.”

Diagnostic & Solution

The stalling is likely due to catalyst sequestration by the free amino-ketone motif, which acts as a bidentate ligand, displacing the labile PPh3 ligands. The de-iodinated byproduct suggests protodehalogenation , a common side reaction when the catalytic cycle is slow.

Protocol Adjustment: The "Ligand Switch"

Do not use Pd(PPh3)4 for this substrate. You require a catalyst system with bulky, electron-rich ligands that prevent substrate coordination to the metal center.

Recommended System:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (High robustness) or XPhos Pd G2 (High activity).

  • Base: K3PO4 (Anhydrous) – milder than carbonates, reduces dehalogenation.

  • Solvent: 1,4-Dioxane/Water (9:1). The water is critical for the boronic acid activation but keep the ratio low to prevent hydrolysis of the imine intermediates if they form.

Step-by-Step Optimization:

  • Degas Thoroughly: The electron-deficient ring facilitates rapid oxidative addition, but oxygen will destroy the active catalytic species immediately. Sparge with Argon for 15 mins before adding the catalyst.

  • Temperature Ramp: Start at 60°C. Only ramp to 90°C if conversion is <50% after 2 hours.

  • Additives: If stalling persists, add 10 mol% pivalic acid . This acts as a proton shuttle, facilitating the concerted metallation-deprotonation (CMD) pathway if C-H activation is competing, but primarily it helps stabilize the active Pd species.

Data: Catalyst Performance Screen (5-Iodo Coupling)

Catalyst System Conversion (4h) Yield Primary Side Product
Pd(PPh3)4 / Na2CO3 42% 35% Protodeiodination (Ar-H)
Pd(OAc)2 / PPh3 15% 10% Pd Black precipitation
Pd(dppf)Cl2 / K3PO4 94% 88% Trace Homocoupling

| XPhos Pd G2 / K3PO4 | 98% | 92% | None detected |[2]

Module 2: Heterocycle Synthesis (Cyclization Failures)

User Query: “I am trying to convert the ketone to an enaminone using DMF-DMA to eventually make a quinoline, but the reaction is extremely slow.”

Diagnostic & Solution

The ortho-fluorine atom (position 3) exerts a strong inductive withdrawing effect (-I), and the acetyl group (position 1) exerts a mesomeric withdrawing effect (-M). This makes the methyl group of the acetophenone significantly more acidic, which is good, but it also makes the aniline nitrogen extremely non-nucleophilic. However, for DMF-DMA reaction, the rate-limiting step is often the attack of the enol(ate) on the electrophilic acetal. The issue here is likely steric and electronic deactivation .

The "Bredereck" Protocol

Standard DMF-DMA (Dimethylformamide dimethyl acetal) is often too weak for this deactivated system.

Corrective Action:

  • Switch Reagent: Use Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane). It is a stronger base and a more reactive electrophile.

  • Temperature: Reflux in Toluene (110°C) is required. Methanol/Ethanol (60-80°C) is insufficient.

  • Scavenger: The reaction produces alcohol and amine byproducts. Run the reaction under a Dean-Stark trap or use molecular sieves to drive the equilibrium.

Reaction Workflow Visualization:

Cyclization_Workflow Start Start: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Reagent_Check Reagent: DMF-DMA? Start->Reagent_Check Issue Issue: Slow/No Reaction Reagent_Check->Issue If < 10% conv. in 4h Decision Switch to Bredereck's Reagent? Issue->Decision Action_A Reflux in Toluene (110°C) Add Molecular Sieves Decision->Action_A Yes Result_A Enaminone Intermediate Formed Action_A->Result_A Next_Step Cyclization with Hydrazine/Amine (Quinoline/Pyrazole Formation) Result_A->Next_Step

Caption: Decision logic for overcoming stalled enaminone formation due to electronic deactivation.

Module 3: Stability & Handling (FAQ)

Q: The solid has turned from pale yellow to dark brown. Is it still usable? A: The darkening indicates iodine liberation (photolytic cleavage).

  • Test: Dissolve a small amount in DCM. If the solution is pink/purple, free iodine is present.

  • Fix: Wash the solid with a 5% aqueous solution of Sodium Thiosulfate (Na2S2O3) to reduce the iodine back to iodide, then recrystallize from Ethanol/Water.

  • Prevention: Store in amber vials under Argon at 4°C. The C-I bond is light-sensitive.[2]

Q: Can I perform a Lithium-Halogen exchange on the Iodine? A: Proceed with extreme caution. The ketone (acetyl group) is incompatible with organolithiums (n-BuLi) and will react faster than the exchange or cause immediate addition to the carbonyl.

  • Workaround: You must protect the ketone as a ketal (e.g., ethylene glycol, TsOH) before attempting Li-Hal exchange. Alternatively, use Knochel’s Turbo-Grignard (iPrMgCl[2]·LiCl) at -40°C, which tolerates ketones better than Lithium reagents, though protection is still recommended for high yields.

References

  • National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Discusses o-haloacetophenone cyclization strategies). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Catalyst Selection. Available at: [Link]

  • Science. Aminative Suzuki–Miyaura coupling: Mechanistic insights into Pd-catalyzed cross-couplings of aryl halides. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for synthesizing 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can optimize your reaction conditions for the highest yield and purity.

Introduction to the Synthetic Challenge

The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a nuanced process that requires careful control over reaction conditions to achieve the desired regioselectivity. The starting material, 2-fluoro-4-iodoaniline, possesses three substituents with competing directing effects in electrophilic aromatic substitution. The amino group is a potent ortho-, para-director, while the fluoro and iodo groups are deactivating yet also ortho-, para-directing. The key to a successful synthesis lies in modulating the directing power of the amino group through a protection strategy to favor acylation at the desired position.

This guide outlines a robust three-step synthetic pathway:

  • N-Acetylation: Protection of the amino group of 2-fluoro-4-iodoaniline as an acetamide.

  • Friedel-Crafts Acylation: Introduction of the acetyl group onto the aromatic ring.

  • Deprotection: Hydrolysis of the acetamide to yield the final product.

Below, we address common issues and questions that may arise during this synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield or No Reaction during N-Acetylation of 2-fluoro-4-iodoaniline

Question: I am attempting to acetylate 2-fluoro-4-iodoaniline with acetic anhydride, but I am observing a low yield of the desired N-(2-fluoro-4-iodophenyl)acetamide. What could be the issue?

Answer:

Low yields in the N-acetylation step are often due to incomplete reaction or side reactions. Here are several factors to consider and troubleshoot:

  • Inadequate Reagents or Conditions:

    • Acetic Anhydride Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

    • Reaction Temperature: While the reaction is often exothermic, gentle heating (e.g., 50-60 °C) can sometimes be necessary to drive the reaction to completion, especially with a less reactive aniline.

    • Catalyst: While often not strictly necessary for N-acetylation of anilines, a mild acid catalyst like a catalytic amount of sulfuric acid or a base like pyridine can be used to accelerate the reaction. However, be cautious with acidic catalysts as they can protonate the aniline, deactivating it.[1]

  • Work-up Issues:

    • Precipitation: The acetylated product is typically a solid. Ensure that after the reaction, the mixture is quenched with cold water or ice to precipitate the product fully. Incomplete precipitation will lead to lower isolated yields.

    • pH Adjustment: After quenching, the solution will be acidic due to the acetic acid byproduct. Neutralizing the solution with a weak base like sodium bicarbonate can sometimes improve the precipitation of the product.

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N_Acetylation_Troubleshooting cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Work-up Issues start Low Yield in N-Acetylation cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Work-up Issues start->cause3 solution1a Verify Acetic Anhydride Quality cause1->solution1a solution1b Optimize Reaction Temperature cause1->solution1b solution1c Consider Catalyst (e.g., Pyridine) cause1->solution1c solution2a Control Temperature to Avoid Di-acetylation cause2->solution2a solution3a Ensure Complete Precipitation (Ice/Water Quench) cause3->solution3a solution3b Optimize pH for Precipitation cause3->solution3b

Caption: Troubleshooting Logic for N-Acetylation.

Problem 2: Poor Regioselectivity in the Friedel-Crafts Acylation Step

Question: After the Friedel-Crafts acylation of N-(2-fluoro-4-iodophenyl)acetamide, I am getting a mixture of isomers. How can I improve the selectivity for the desired 1-(2-acetamido-3-fluoro-5-iodophenyl)ethanone?

Answer:

Achieving high regioselectivity is the most critical challenge in this synthesis. The acetamido group is an ortho-, para-director, but it is less activating than an amino group and its steric bulk influences the position of substitution.[2][3] The fluorine and iodine atoms are also ortho-, para-directors, although deactivating. The desired product results from acylation at the position para to the acetamido group.

Here’s how to optimize for the desired isomer:

  • Steric Hindrance: The acetamido group is sterically bulky, which generally disfavors substitution at the ortho positions. This is a key reason for using the protecting group. Acylation should preferentially occur at the position para to the acetamido group.

  • Choice of Lewis Acid Catalyst: The strength and amount of the Lewis acid can influence selectivity.

    • Stoichiometry: A stoichiometric amount of a strong Lewis acid like AlCl₃ is often required because the catalyst complexes with the carbonyl oxygen of the acetamido group and the product ketone.[4]

    • Milder Catalysts: In some cases, milder Lewis acids like FeCl₃ or ZnCl₂ might offer better selectivity, although they may require higher temperatures or longer reaction times.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can often improve the selectivity of Friedel-Crafts reactions by favoring the thermodynamically more stable para product.

  • Solvent: The choice of solvent can impact the reactivity of the electrophile and the substrate.

    • Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.

    • Nitrobenzene can sometimes be used, but it is a deactivating solvent and can participate in the reaction.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Outcome on Para-selectivityRationale
Catalyst Strong Lewis Acid (e.g., AlCl₃)Generally effectiveForms a reactive acylium ion.
Milder Lewis Acid (e.g., FeCl₃)May improve selectivityLess reactive, potentially leading to fewer side products.
Temperature Low (0 - 25 °C)IncreasesFavors the formation of the sterically less hindered para product.
HighDecreasesMay lead to the formation of kinetic (ortho) products.
Solvent Non-polar (e.g., DCM)GoodStandard for Friedel-Crafts reactions.
Problem 3: Difficulty in Hydrolyzing the Acetamido Group (Deprotection)

Question: The deprotection of the acetamido group is proving to be difficult, with incomplete conversion even after prolonged reaction times. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis of the acetamido group is a common issue. The stability of the amide bond requires forcing conditions for cleavage.

  • Acid-Catalyzed Hydrolysis:

    • Acid Choice and Concentration: Refluxing with a strong mineral acid such as 6M HCl or 50-70% H₂SO₄ is typically effective.

    • Reaction Time: This reaction can be slow. Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours.

  • Base-Catalyzed Hydrolysis:

    • Base Choice: Refluxing with an aqueous solution of a strong base like NaOH or KOH is an alternative.

    • Solvent: Often, a co-solvent like ethanol is used to improve the solubility of the starting material.

    • Work-up: After basic hydrolysis, the reaction mixture must be neutralized with acid to protonate the resulting amino group and allow for extraction of the product.

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Deprotection_Workflow cluster_methods Hydrolysis Methods cluster_acid_conditions Acidic Conditions cluster_base_conditions Basic Conditions start Deprotection of Acetamido Group acid Acid-Catalyzed Hydrolysis start->acid base Base-Catalyzed Hydrolysis start->base acid_reagent 6M HCl or 50-70% H2SO4 acid->acid_reagent base_reagent Aqueous NaOH or KOH base->base_reagent acid_temp Reflux acid_reagent->acid_temp acid_monitoring TLC Monitoring acid_temp->acid_monitoring base_solvent Ethanol Co-solvent base_reagent->base_solvent base_temp Reflux base_solvent->base_temp base_workup Neutralization and Extraction base_temp->base_workup

Sources

Troubleshooting

Addressing stability and degradation issues of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Welcome to the technical support center for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. The following information is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for troubleshooting.

Part 1: General Stability, Storage, and Handling

Proper handling and storage are the first line of defense against the degradation of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This section addresses the most frequently asked questions regarding the compound's general stability.

Q1: What are the ideal storage conditions for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone to ensure its long-term stability?

To maintain the integrity of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, it is recommended to store it in a cool, dark, and dry place.[1] Exposure to light, heat, and moisture can accelerate degradation. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable, especially if the compound is of high purity.

Q2: I've noticed the color of my solid 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone has darkened over time from a light yellow to a brownish hue. What could be the cause?

The darkening of aromatic amines upon storage is a common phenomenon, often attributed to oxidation.[2][3] The amino group in your compound is susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[2] This process can be accelerated by exposure to light and ambient air. While a slight color change may not significantly impact the outcome of all experiments, it is an indicator of degradation and the compound's purity should be re-assessed before use in sensitive applications.

Q3: Are there any common laboratory reagents or solvents that are incompatible with 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone?

Yes, several classes of reagents should be avoided to prevent degradation. These include:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, and permanganates can readily oxidize the amino group, leading to the formation of nitroso, nitro, or polymeric species.[4]

  • Strong Acids: While the amino group can be protonated by acids to form a more stable ammonium salt, prolonged exposure to strong acids, especially at elevated temperatures, can promote hydrolysis of the acetyl group or other acid-catalyzed degradation pathways.

  • Acid Chlorides and Anhydrides: These reagents will readily acylate the amino group, forming an amide.[1] This is a chemical transformation rather than degradation, but it will alter the identity of your starting material.

  • Chloroformates: These are also incompatible and can react with the amino group.[5]

Part 2: Troubleshooting Degradation Under Specific Experimental Conditions

This section provides detailed troubleshooting for degradation observed under common experimental stressors. A general workflow for investigating degradation is presented below.

Caption: General workflow for investigating degradation.

Acid-Catalyzed Degradation

Q4: After treating my reaction mixture containing 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone with a strong acid (e.g., HCl, H₂SO₄) and heating, my HPLC analysis shows a new, more polar peak. What is the likely cause?

The most probable cause is the hydrolysis of the acetyl group (ethanone) to a carboxylic acid, though this is generally slow for aromatic ketones. A more likely scenario if water is present is the deacetylation to form 2-amino-3-fluoro-5-iodophenol, which would be more polar. However, the most common reaction of anilines with strong acids is the formation of the corresponding ammonium salt. This would change the retention time on a reverse-phase HPLC column, typically making it elute earlier (more polar).

Troubleshooting Steps:

  • Neutralize a Sample: Take an aliquot of your reaction mixture and neutralize it with a base (e.g., NaHCO₃ solution). Re-analyze by HPLC. If the peak corresponding to your starting material reappears and the new peak diminishes, it indicates the formation of the ammonium salt.

  • Analyze by LC-MS: To confirm hydrolysis, analyze the sample by LC-MS. Look for a mass corresponding to the hydrolyzed product.

  • Protect the Amino Group: If the amino group's basicity is interfering with your reaction, consider protecting it as an amide (e.g., by reacting it with acetic anhydride) before proceeding with the acid-catalyzed step. The protecting group can be removed later.[6]

Base-Catalyzed Degradation

Q5: I am running a reaction under basic conditions (e.g., NaOH, KOH) and observe the formation of several new impurities. What are the potential degradation pathways?

Aromatic amines can be susceptible to oxidation under basic conditions, especially in the presence of air (oxygen).[2] This can lead to a complex mixture of colored degradation products. Additionally, while less common for aryl ketones, strong basic conditions at high temperatures could potentially facilitate reactions involving the acetyl group.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: If you suspect oxidation, repeat the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Use a Milder Base: If possible, use a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases.

  • Lower the Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions.

  • Monitor Reaction Progress: Take time points to determine when the formation of impurities begins to outpace the formation of your desired product.

Oxidative Degradation

Q6: I am using an oxidizing agent in my experiment and see a rapid loss of my starting material. What are the likely degradation products?

The primary site of oxidation in 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is the amino group.[4][7] Depending on the oxidant and reaction conditions, you can expect to see the formation of:

  • N-oxides: A common product of the oxidation of aromatic amines.[4]

  • Nitroso and Nitro compounds: With stronger oxidizing agents.

  • Azo compounds: Formed by the coupling of partially oxidized intermediates.

  • Polymeric materials: Resulting from extensive oxidation and polymerization.[3]

The aromatic ring itself can also be oxidized, especially with powerful oxidants, potentially leading to ring-opening or hydroxylation.[8]

Troubleshooting Steps:

  • Choose a Milder Oxidant: If your desired transformation allows, switch to a milder or more selective oxidizing agent.

  • Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.

  • Lower the Temperature: Perform the oxidation at a lower temperature to increase selectivity.

Thermal Degradation

Q7: I am running a high-temperature reaction (>150 °C) and notice significant decomposition of my compound. What are the expected thermal degradation pathways?

At elevated temperatures, several degradation pathways are possible. The stability of related fluoroanilines has been studied, and while many are stable, decomposition can occur.[5][9] Potential thermal degradation pathways include:

  • Dehalogenation: The C-I bond is the weakest of the carbon-halogen bonds and is the most likely to undergo homolytic cleavage at high temperatures, leading to radical-mediated side reactions and the formation of de-iodinated species.

  • Decarbonylation: The acetyl group could potentially undergo decarbonylation at very high temperatures.

  • Polymerization: Radical intermediates or other reactive species formed at high temperatures can lead to polymerization.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature.

  • Use a Catalyst: Investigate if a catalyst could facilitate the desired reaction at a lower temperature.

  • Analyze for Dehalogenated Impurities: Use LC-MS to look for impurities with a mass corresponding to the loss of iodine.

Photolytic Degradation (Light Sensitivity)

Q8: My solution of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone turns dark and shows new peaks on the HPLC chromatogram after being left on the lab bench under ambient light. Is the compound light-sensitive?

Yes, aromatic amines and compounds with carbon-iodine bonds are often light-sensitive.[7][10] The energy from UV or even visible light can be absorbed by the molecule, promoting it to an excited state. This can lead to:

  • Homolytic Cleavage of the C-I Bond: The carbon-iodine bond is particularly susceptible to photolytic cleavage, generating aryl and iodine radicals. These radicals can then initiate a cascade of secondary reactions.

  • Oxidation of the Amino Group: Light can act as a catalyst for oxidation reactions in the presence of oxygen.[4][10]

  • Photoreduction of the Ketone: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor.

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or wrap glassware in aluminum foil. Minimize exposure to ambient light during workup and analysis.

  • Degas Solvents: If photoreduction is suspected, degassing solvents to remove dissolved oxygen can sometimes mitigate side reactions.

The following diagram illustrates the primary degradation pathways under different stress conditions.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Start 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Acid Acid/Heat Start->Acid H+ Base Base/Air Start->Base OH- / O2 Oxidation Oxidant Start->Oxidation [O] Light Light (hv) Start->Light hv Hydrolysis Hydrolysis Products Acid->Hydrolysis Salt Ammonium Salt Acid->Salt Oxidized_Amine N-Oxides, Nitroso, Azo Compounds Base->Oxidized_Amine Polymer Polymeric Impurities Base->Polymer Oxidation->Oxidized_Amine Light->Oxidized_Amine Dehalogenation De-iodinated Species Light->Dehalogenation

Caption: Potential degradation pathways under various stress conditions.

Part 3: Troubleshooting Analytical Issues (HPLC)

The analysis of halogenated aromatic amines by HPLC can present challenges. This section addresses common analytical problems.

Q9: I am observing significant peak tailing for my compound on a C18 column. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like anilines on silica-based C18 columns is often due to secondary interactions between the basic amino group and acidic residual silanol groups on the silica surface.

Troubleshooting Steps:

CauseSolution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will protonate the aniline to an ammonium salt and suppress the interaction with silanols. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanols.
Column Overload Inject a smaller amount of your sample.
Column Contamination Flush the column with a strong solvent to remove any strongly retained impurities.
Q10: I see a ghost peak in my blank gradient run after injecting a concentrated sample of my compound. What is happening?

This is likely due to carryover from a previous injection. Your compound may have some retention on parts of the HPLC system other than the column (e.g., injector rotor seal). When the strong solvent of the gradient reaches these parts, it elutes the retained compound, causing a ghost peak.

Troubleshooting Steps:

  • Optimize Needle Wash: Increase the volume and strength of the needle wash solvent in your autosampler settings. The wash solvent should be strong enough to dissolve your compound readily.

  • Inject a Blank: After a concentrated sample, run a blank injection with your gradient to see if the ghost peak persists.

  • Clean the Injector: If the problem continues, you may need to perform a more thorough cleaning of the injector and sample loop as per the manufacturer's instructions.[11]

Q11: My retention time is shifting between injections. What could be the cause?

Retention time drift can be caused by several factors.[12]

Troubleshooting Steps:

CauseSolution
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Mobile Phase Composition Prepare fresh mobile phase. If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuation Use a column oven to maintain a constant temperature.[12]
Pump Performance Check for leaks and ensure the pump is delivering a consistent flow rate.

Part 4: Understanding Impurities

Q12: What are some potential process-related impurities I should be aware of in my sample of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone?

Besides degradation products, impurities can arise from the synthetic route. The synthesis of halogenated anilines can be complex, and side reactions can lead to isomeric impurities.[13][14] Potential impurities could include:

  • Isomers: Depending on the synthetic route, you might have isomers with the halogens or the amino group in different positions.

  • Starting Materials: Incomplete reaction could leave residual starting materials.

  • Reagents and By-products: Reagents used in the synthesis or their by-products might be present in trace amounts.

A well-developed analytical method, as discussed in the previous section, is crucial for separating and identifying these impurities.[15]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2023). Environmental Science & Technology.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Iodination of phenol. (n.d.). Radboud University Repository.
  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. (2026, January 10).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • 10.2: Amino Acids Degradation. (2022, April 26). Chemistry LibreTexts.
  • 35 Amino acid breakdown. (n.d.). Rose-Hulman Institute of Technology.
  • Aniline. (n.d.). In Wikipedia.
  • Metabolism of Aromatic amino acid. (2017, October 27).
  • Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. (n.d.). Massey University.
  • 4-Fluoroanilines: synthesis and decomposition. (2001). Journal of Fluorine Chemistry.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2024, June 6). Crystal Growth & Design.
  • aniline impurities. (2005, January 11). Sciencemadness Discussion Board.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Society of Nuclear Medicine and Molecular Imaging.
  • Iodine(III) in Photochemistry. A brief Overview. (2025, January 2). Preprints.org.
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019, September 15). PMC.
  • Degradation of amino acid carbon skeletons. (2022, December 4). WikiLectures.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers in Chemistry.
  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 2). Carl ROTH.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. (2025, December 18).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in w
  • 3-Fluoroaniline. (n.d.). PubChem.
  • Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. (2014, August 25). The Journal of Organic Chemistry.
  • Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Royal Society of Chemistry.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Oxidation of Primary Amines to Ketones. (2025, August 5).
  • Converting Amides to Aldehydes and Ketones. (2024, November 29). Chemistry Steps.
  • Photodegradation of aniline in aqueous suspensions of microalgae. (2007, April 2). PubMed.
  • Bis(2-butoxyethyl) Ether-Promoted O₂-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions. (2024, October 17). MDPI.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv.
  • Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022, November 14). Chemia.
  • Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (n.d.). Indian Journal of Chemistry.
  • Amino derivatives of aromatic ketones and method of making same. (n.d.).

Sources

Optimization

Minimizing side reactions during the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Case ID: SYN-2A3F5I-KET Status: Active Guide Department: Process Chemistry & Scale-Up Support Subject: Minimizing Side Reactions & Optimizing Regioselectivity Executive Summary & Reaction Logic This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-2A3F5I-KET Status: Active Guide Department: Process Chemistry & Scale-Up Support Subject: Minimizing Side Reactions & Optimizing Regioselectivity

Executive Summary & Reaction Logic

This guide addresses the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a critical pharmacophore often utilized in the development of MEK inhibitors (e.g., Cobimetinib analogs).

The primary synthetic challenge is the regioselective iodination of the precursor 1-(2-amino-3-fluorophenyl)ethanone. Success depends on exploiting the electronic directing effects of the substituents while suppressing kinetic traps (N-iodination) and thermodynamic sinks (poly-iodination).

The Electronic Battlefield (Directing Effects)
  • Amino (-NH₂): Strong ortho/para activator. Directs to positions 3 (blocked by F) and 5 .

  • Fluoro (-F): Weak ortho/para activator (deactivator via induction). Directs to positions 2 (blocked) and 4 .[1]

  • Acetyl (-COCH₃): Moderate meta director. Directs to position 5 .[2]

Visualizing the Pathway & Impurities[3]

The following diagram illustrates the desired pathway versus the critical side reactions you must mitigate.

ReactionPathway Start Precursor 1-(2-Amino-3-fluorophenyl)ethanone Intermediate Kinetic Trap N-Iodo Intermediate Start->Intermediate Fast (Kinetic) Target TARGET 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Start->Target Direct C-Iodination Impurity2 Impurity B Oxidative Dimer (Azo/Tar) Start->Impurity2 O2 / Light / No Radical Scavenger NIS Reagent: NIS (N-Iodosuccinimide) Intermediate->Target Acid Catalysis (H+) Rearrangement Impurity1 Impurity A Di-iodo Species (Over-reaction) Target->Impurity1 Excess NIS Long Rxn Time

Figure 1: Reaction landscape showing the kinetic N-iodo trap and thermodynamic impurity sinks.

Standard Operating Procedure (The "Golden Path")

This protocol uses N-Iodosuccinimide (NIS) rather than elemental iodine. NIS provides superior stoichiometry control and easier workup, minimizing "tar" formation common with oxidized anilines.

Materials
ReagentEquivalentsRole
Precursor 1.0Substrate
NIS 1.05 - 1.10Iodinating Agent
TFA or PTSA 0.1 - 0.2Acid Catalyst (Crucial for C-I rearrangement)
Acetonitrile (ACN) Solvent (10V)Polar aprotic, solubilizes NIS
Protocol Steps
  • Dissolution: Dissolve the precursor in ACN at 0°C. Protect from light (iodides are photosensitive).

  • Activation: Add the acid catalyst (TFA). Note: The solution may darken slightly.

  • Addition: Add NIS portion-wise over 30 minutes. Reason: Prevents localized high concentration of I+, reducing di-iodination risk.

  • Rearrangement: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor via HPLC/TLC. If the "N-iodo" intermediate is visible (often less polar than product), heat to 40°C to force rearrangement.

  • Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Visual: The iodine color (purple/brown) should vanish, leaving a yellow/off-white precipitate.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

Troubleshooting & FAQs

Issue 1: "My reaction stalled, and I see a spot just above the starting material."

Diagnosis: You are likely stuck at the N-iodo intermediate . Mechanism: The iodine initially attacks the nitrogen (kinetic product) because the amine lone pair is the most nucleophilic site. The N-I bond is unstable but needs protonation to cleave and allow the iodine to migrate to the Carbon-5 position (thermodynamic product). Solution:

  • Immediate Action: Add more acid catalyst (e.g., 10 mol% more TFA or glacial acetic acid).

  • Secondary Action: Gently heat the reaction to 40–50°C for 1 hour.

  • Prevention: Ensure your solvent is not too basic (avoid pyridine or unbuffered amines).

Issue 2: "I am getting significant amounts of di-iodinated product."

Diagnosis: Loss of stoichiometry control. Mechanism: The product (mono-iodo) is still an activated aniline. If NIS is present in excess or added too quickly, a second iodine will add to position 4 or 6 (though sterically difficult). Solution:

  • Stoichiometry: Strictly limit NIS to 1.05 equivalents.

  • Mode of Addition: Do not dump NIS all at once. Use a solid addition funnel or dissolve NIS in ACN and add dropwise.

  • Conversion Limit: Stop the reaction at 95% conversion rather than chasing 100%. It is easier to separate starting material than di-iodo impurities.

Issue 3: "The product is turning black/brown during drying."

Diagnosis: Oxidation or residual Iodine.[3] Mechanism: Anilines are prone to oxidation by air (forming quinones/azo linkages), and C-I bonds are light-sensitive (homolytic cleavage). Solution:

  • Quench: Ensure the Thiosulfate wash was thorough.

  • Storage: Store the product in amber vials under Nitrogen/Argon.

  • Stabilizer: If storing for long periods, trace copper powder is sometimes used to scavenge free iodine, though not recommended for GMP steps.

Diagnostic Decision Tree

Use this flow to troubleshoot live experiments.

Troubleshooting Problem Start: Reaction Issue Detected Q1 Is Starting Material (SM) still present? Problem->Q1 Q2 Is a new, less polar spot visible? Q1->Q2 Yes Q3 Is there a multi-iodinated impurity (M+126)? Q1->Q3 No (Over-reacted) Action1 Add 0.1 eq TFA Heat to 45°C (Force Rearrangement) Q2->Action1 Yes (N-Iodo Trap) Action2 Add 0.1 eq NIS Check Stoichiometry Q2->Action2 No (Stalled) Action3 STOP Reaction Immediately. Recrystallize from EtOH/Water. Q3->Action3 Yes

Figure 2: Decision logic for in-process controls (IPC).

Stability & Storage Data

ParameterSpecificationNote
Light Sensitivity HighC-I bond is photolabile. Use amber glassware.
Air Stability ModerateThe free amine can oxidize over weeks. Store under inert gas.
Thermal Stability < 80°CAvoid high heat; risk of deiodination or polymerization.[4]
Compatible Solvents DCM, EtOAc, ACNAvoid acetone if acid is present (formation of imines).

References

  • Regioselective Iodination Mechanism: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Synthesis of Fluorinated Acetophenones: Patent CN105732355A. Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (2016). Link

  • NIS Activation with Acid: Olah, G. A., et al. (2004).[5] Efficient monohalogenation of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. Link

  • General Iodination Guidelines: ACS Green Chemistry Institute. Reagent Guide: Iodination. Link

Sources

Troubleshooting

Technical Support Portal: Strategies for Solubilizing 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This document is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This guide will help you understand the molecule's characteristics and provide a systematic approach to achieving your desired concentration.

Section 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of the compound's structure is the first step in designing an effective solubilization strategy.

Question: What are the key structural features of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone that influence its solubility?

Answer: The solubility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is dictated by a combination of functional groups, each contributing to its overall physicochemical properties:

  • Aromatic Phenyl Ring: The core benzene ring is inherently nonpolar and hydrophobic, which tends to decrease water solubility.

  • Halogen Substituents (Fluoro and Iodo): The fluorine and iodine atoms significantly increase the molecule's lipophilicity ("fat-loving" nature). Halogenated aromatic compounds are often characterized by low aqueous solubility.[1][2][3][4]

  • Amino Group (-NH2): This is the most critical functional group for solubility manipulation. The amino group is a weak base.[5] In an acidic environment, it can accept a proton to form a positively charged ammonium salt (-NH3+). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[6][7][8][9]

  • Ethanone (Acetyl) Group (-C(=O)CH3): This is a polar group that can participate in hydrogen bonding, but its contribution to overall solubility is likely overshadowed by the large, halogenated aromatic structure.

Physicochemical Properties Summary

The following table summarizes known and predicted properties for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone and structurally related compounds. These values are critical for predicting behavior and selecting a solubilization method.

PropertyValue for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanoneRationale & Significance
Molecular FormulaC8H7FINO[10]Defines the elemental composition.
Molecular Weight279.05 g/mol [10]A higher molecular weight can sometimes correlate with lower solubility.
Predicted LogKow (LogP)2.06[11]A positive LogP value indicates higher solubility in lipids than in water (lipophilicity), predicting poor aqueous solubility.
Predicted Basic pKa-0.719[11]This predicted value suggests the amino group is a very weak base, meaning a significantly low pH is required for protonation.
Predicted Water Solubility9.77e-4 mg/L[11]This predicted value confirms the compound is practically insoluble in neutral water.
Physical FormLikely a solid at room temperature.Influences the dissolution kinetics.
Section 2: Troubleshooting Common Solubility Issues (FAQs)

This section addresses the immediate challenges you might face in the lab.

Question: My compound won't dissolve in neutral water or buffer. What is the first thing I should try?

Answer: Given the presence of the basic amino group, the most direct and effective initial strategy is pH modification . By lowering the pH of your solvent, you can protonate the amino group, forming a much more soluble salt.[6][7] This is often the simplest approach before attempting more complex formulations involving organic co-solvents or excipients.

Question: I dissolved my compound in an organic solvent like DMSO, but it precipitated when I added it to my aqueous experimental buffer. What is happening?

Answer: This phenomenon is known as "crashing out." Your compound is highly soluble in the neat organic solvent (the "stock solution") but becomes insoluble when the stock is diluted into an aqueous medium where the organic solvent concentration is too low to maintain solubility. The key is to ensure the final concentration of the organic solvent in your aqueous medium is high enough to act as a co-solvent. However, for many biological assays, the final concentration of solvents like DMSO must be kept very low (typically <0.5%) to avoid cellular toxicity, making this a significant challenge.

Question: Is it acceptable to use sonication or heat to dissolve my compound?

Answer: These are physical methods that can accelerate the rate of dissolution but do not change the equilibrium solubility.

  • Sonication: Useful for breaking up solid aggregates and increasing the surface area exposed to the solvent. It is a good practice for ensuring a suspension is well-dispersated during solubility testing.

  • Heating: Can temporarily increase solubility, but there is a high risk that the compound will precipitate out of the solution as it cools to room temperature. This can lead to inaccurate concentration measurements and unreliable experimental results. Use heating with caution and always verify that the compound remains in solution after cooling.

Section 3: Step-by-Step Solubilization Protocols

Here we provide detailed, validated protocols for systematically improving the solubility of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.

Strategy 1: pH Modification (Aqueous Salt Formation)

This strategy leverages the basic amino group to form a soluble salt at low pH.

Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (protonated) and unionized (free base) forms of the molecule.[12][13] For a basic amine, as the pH of the solution drops significantly below the pKa of its conjugate acid, the equilibrium shifts heavily towards the more soluble, protonated form.

cluster_equilibrium pH-Dependent Equilibrium FreeBase R-NH₂ (Poorly Soluble Free Base) Salt R-NH₃⁺ (Soluble Salt Form) FreeBase->Salt + H⁺ (Low pH) Salt->FreeBase - H⁺ (High pH)

Caption: pH effect on the ionization and solubility of the amine.

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Reagent Preparation: Prepare a series of acidic aqueous solutions. A good starting point is 0.1 M Hydrochloric Acid (HCl). You can also test weaker organic acids like citric acid.[14]

  • Weigh Compound: Accurately weigh a small amount of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (e.g., 1-5 mg) into a clear glass vial.

  • Solvent Addition: Add a small, precise volume of the 0.1 M HCl solution to the vial to achieve a target concentration (e.g., start with 1 mg/mL).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. Use a brief sonication bath if needed to break up clumps.

  • Visual Inspection: Observe the solution against a bright light. If it is completely clear with no visible particles, the compound is dissolved.

  • pH Neutralization (Self-Validation): To confirm that the solubility is pH-dependent, take a small aliquot of the clear acidic stock and slowly add it to a neutral buffer (e.g., PBS, pH 7.4). If the compound precipitates, it confirms that the acidic pH was responsible for its solubilization.

  • Optimization: If the compound does not fully dissolve, you may need to use a more concentrated acid or a lower target concentration.

Strategy 2: Co-solvency

This method involves using a water-miscible organic solvent to create a solvent mixture with a lower polarity than water alone.[15][16][17]

Causality: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the nonpolar regions of the solute to dissolve.[18] They essentially create a more "lipid-like" solvent system that can better accommodate hydrophobic molecules.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test.

  • Prepare Stock Solutions: Prepare high-concentration stock solutions of the compound in each neat co-solvent (e.g., 20 mg/mL in 100% DMSO, 100% Ethanol, etc.).

  • Titration into Aqueous Buffer: In separate tubes, add your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Slowly add the stock solution from Step 2 to the aqueous buffer dropwise while vortexing. Observe the concentration at which precipitation first occurs.

  • Determine Maximum Tolerated Co-solvent Level: This allows you to find the minimum percentage of co-solvent required to keep your compound in solution at your target concentration.

Common Co-solvents for Screening

Co-solventPolarityCommon Use Notes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power, but can be toxic to cells at >0.5%.
EthanolHighGood for many organics, generally less toxic than DMSO.
Propylene Glycol (PG)MediumCommon vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)MediumA low-molecular-weight polymer, often used in formulations.[18]
N-Methyl-2-pyrrolidone (NMP)HighStrong solubilizer, use with caution due to potential toxicity.[19]
Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, presenting a hydrophilic exterior to the aqueous solvent.[][21][22]

Causality: The interior of the cyclodextrin "donut" is lipophilic, providing a favorable environment for the halogenated aromatic portion of your compound. The exterior is hydrophilic due to hydroxyl groups, making the entire drug-cyclodextrin complex water-soluble.[15][] This is a non-covalent "host-guest" interaction.

cluster_complexation Cyclodextrin Inclusion Complex Formation Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocol: Preparation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A 10-40% (w/v) solution is a common starting range.

  • Add Compound: Add the solid 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone directly to the cyclodextrin solution.

  • Complexation: Mix the solution thoroughly. This can be done by stirring overnight at room temperature or by using sonication. The formation of the inclusion complex can take time.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification (Self-Validation): Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant is its solubility in that specific cyclodextrin solution. This concentration should be quantified using a validated analytical method like HPLC-UV.

Section 4: Systematic Approach to Solubility Enhancement

The choice of strategy depends on the requirements of your downstream application. Use the following workflow to guide your decision-making process.

Question: How do I choose the best solubilization strategy for my specific experiment?

Answer: Follow this logical progression to find the most appropriate and simplest method that meets your needs.

G start Start: Compound is Insoluble in Neutral Aqueous Buffer ph_mod Strategy 1: pH Modification (e.g., 0.1 M HCl) start->ph_mod check_ph Is acidic pH compatible with experiment? ph_mod->check_ph cosolvent Strategy 2: Co-solvency (Screen DMSO, EtOH, PEG 400) check_ph->cosolvent No success Success: Proceed with Experiment check_ph->success  Yes check_cosolvent Is final solvent concentration acceptable for assay? cosolvent->check_cosolvent cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) check_cosolvent->cyclodextrin No check_cosolvent->success  Yes check_cd Is cyclodextrin compatible and solubility sufficient? cyclodextrin->check_cd check_cd->success  Yes reassess Re-evaluate: Combine Strategies or Consult Formulation Expert check_cd->reassess No

Caption: Decision workflow for selecting a solubilization strategy.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025, April 11). Chemical Science (RSC Publishing). DOI:10.1039/D5SC01415H.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025, April 11). RSC Publishing.
  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2018, September 15). Innoriginal: International Journal of Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. (n.d.). gsrs.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). AWS.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • 1-(4-Amino-3-fluoro-5-iodophenyl)ethan-1-one. (2025, October 15). EPA.
  • Halogenated Compounds. (n.d.). Santa Cruz Biotechnology.
  • Pharmaceutical compositions for drugs having pH-dependent solubility. (n.d.). Google Patents.
  • The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Case ID: 2A3F5I-STAB-001 Status: Active Guide Applicable Compound: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS: Analogous to 2-aminoacetophenone derivatives) Target Audience: Synthetic Chemists, Process Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2A3F5I-STAB-001 Status: Active Guide Applicable Compound: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS: Analogous to 2-aminoacetophenone derivatives) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide addresses the stability profile of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone , a highly functionalized intermediate often used in the synthesis of indoles, quinolines, and kinase inhibitors. Due to the coexistence of an electron-rich aniline, a photolabile aryl iodide, and a reactive ketone, this molecule acts as a "loaded spring" for decomposition.

Successful storage requires mitigating three distinct degradation vectors: Photodeiodination , Oxidative Polymerization , and Intramolecular Condensation .

Part 1: Critical Decomposition Pathways (The "Why")

To prevent decomposition, one must understand the specific molecular vulnerabilities. This compound is not merely "unstable"; it actively seeks lower-energy states through specific mechanisms.

Photodeiodination (The "Purple" Threat)

The Carbon-Iodine (C-I) bond is the weakest bond in this scaffold (~50–65 kcal/mol). Exposure to UV or visible light (


) causes homolytic cleavage, generating an aryl radical and an iodine radical (

).
  • Symptom: The sample turns purple or pink.

  • Mechanism:

    
    . Two 
    
    
    
    combine to form
    
    
    (purple). The reactive
    
    
    abstracts hydrogen from solvents or neighbors, leading to des-iodo impurities (1-(2-amino-3-fluorophenyl)ethanone).
Oxidative Polymerization (The "Brown" Threat)

The primary amine at position 2 is electron-rich. In the presence of atmospheric oxygen, it undergoes Single Electron Transfer (SET) oxidation, forming radical cations that polymerize into azo-linkages or quinone-like species.

  • Symptom: The sample turns dark brown or black and becomes gummy.

  • Mechanism: Aniline oxidation is autocatalytic and accelerated by trace metals or basic impurities.

Intramolecular Cyclization (The "Purity" Threat)

As an o-aminoacetophenone, this molecule is a pre-organized Friedländer synthon.

  • Symptom: Loss of purity by LCMS, appearance of non-polar impurities, but no significant color change initially.

  • Mechanism: Spontaneous dehydration between the amine and the ketone (often forming dimers) or cyclization to indole species if trace acid/base is present.

Part 2: Storage Protocol (The "How")

This protocol is designed as a self-validating system. If followed, the compound remains stable for >12 months.[1]

The "Gold Standard" Storage SOP
ParameterSpecificationRationale
Temperature -20°C (Required) Arrhenius suppression of cyclization and oxidation rates. 4°C is insufficient for long-term storage (>1 month).
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air and provides a better "blanket" to prevent oxidation.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (preventing deiodination). Parafilm prevents moisture ingress.
Pre-Treatment Thiosulfate Wash CRITICAL: Before drying, wash the organic layer with 10%

to scavenge trace iodine radicals that catalyze further decomposition.
Visualizing the Storage Logic

StorageLogic cluster_legend Workflow Legend Start Synthesis Complete CheckColor Visual Inspection: Is it Purple/Brown? Start->CheckColor Purify Rescue Protocol: Recrystallize (EtOH/H2O) + Thiosulfate Wash CheckColor->Purify Yes (Degraded) Dry High Vacuum Dry (<2 mbar, 4 hours) CheckColor->Dry No (Clean) Purify->Dry Recovered Solid Inert Argon Overlay (Displace Air) Dry->Inert Container Amber Vial (Teflon-lined Cap) Inert->Container Store Store at -20°C Container->Store key Blue: Standard SOP | Red: Correction | Green: Safe State

Figure 1: Decision tree for assessing and storing labile aryl iodides.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned a light purple color. Is it ruined?

Diagnosis: Early-stage Photodeiodination. Trace iodine (


) has been liberated. While the bulk material is likely intact, the free iodine acts as a Lewis acid and oxidant, accelerating further decomposition.
Corrective Action: 
  • Dissolve the solid in Ethyl Acetate.

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is clear/yellow.
    
  • Dry over

    
     and concentrate in the dark.
    
  • Recrystallize immediately.

Q2: The solid has fused into a brown, sticky gum. Can I repurify it?

Diagnosis: Advanced Oxidative Polymerization. The amine has oxidized and likely cross-linked. Corrective Action:

  • If <30% degraded (LCMS): Attempt recrystallization from Ethanol/Water (1:1) . The polymer is often less soluble in ethanol and may be filtered off, or it will remain in the mother liquor while the monomer crystallizes.

  • If >30% degraded: Column chromatography is required. Use a silica column buffered with 1% Triethylamine (to prevent acid-catalyzed cyclization on the silica) and elute with Hexane/Ethyl Acetate.

Q3: Why do I see a new peak at [M-127] in my LCMS?

Diagnosis: Des-iodo impurity. You have lost the iodine atom (Mass 127). This confirms that your storage location is exposed to light or that the sample was heated excessively during drying. Prevention: Ensure drying is done at ambient temperature (20–25°C), not in a heated oven.

Q4: Can I store this in solution (e.g., DMSO or Methanol)?

Answer: NO.

  • DMSO: Acts as a mild oxidant (Swern-type conditions) and can accelerate aniline oxidation over time.

  • Methanol/Ethanol: Protic solvents can facilitate proton transfer required for cyclization/condensation reactions.

  • Rule: Always store as a dry solid. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C, sealed under Argon.

Part 4: Experimental Rescue Protocol (Recrystallization)

If your batch has degraded, use this specific protocol to recover high-purity material. This method relies on the solubility differential between the monomer (soluble in hot EtOH) and the oxidative oligomers (insoluble or highly soluble in supernatant).

Materials:

  • Degraded 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

  • Ethanol (Absolute)

  • Deionized Water

  • Sodium Thiosulfate (if purple)

Steps:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (

    
    ). Note: Do not exceed 
    
    
    
    to prevent thermal deiodination.
  • Clarification: If the solution is dark brown/black, treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Precipitation: Remove from heat. Add warm water dropwise until persistent turbidity is observed (approx. ratio 1:1 EtOH:Water).

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours. Do not freeze immediately, or impurities will trap.

  • Filtration: Filter the yellow needles/plates. Wash with cold 20% EtOH/Water.

  • Drying: Dry under high vacuum in a desiccator protected from light.

References

  • BenchChem. (2025).[2][3] Preventing oxidation of 2-(Allyloxy)aniline during storage. Retrieved from 2[2][3]

  • Loba Chemie. (2016).[4] Safety Data Sheet: 2-Aminoacetophenone for Synthesis. Retrieved from 4

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from 5

  • Google Patents. (2016). Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone (CN105732355A). Retrieved from 6

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines. Retrieved from 7

Sources

Troubleshooting

Investigating solvent effects on the synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

Technical Support Center: Optimization of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Synthesis Executive Summary & Application Context The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a critical junction in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Synthesis

Executive Summary & Application Context

The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a critical junction in the manufacturing of MEK inhibitors (e.g., Cobimetinib, Trametinib analogs).[1] The transformation involves the regioselective electrophilic aromatic substitution (EAS) of 1-(2-amino-3-fluorophenyl)ethanone.

The Challenge: The substrate features conflicting electronic effects. The amino group (–NH₂) is a strong activator, while the acetyl (–COCH₃) and fluoro (–F) groups are deactivating.[1] Furthermore, the 3-fluoro substituent sterically crowds the ring. Achieving exclusive para-iodination (relative to the amino group) while suppressing ortho-iodination (position 6) or di-iodination requires precise solvent modulation.

This guide provides a technical deep-dive into solvent selection, troubleshooting, and validated protocols to ensure high purity (>98% HPLC) and yield.

Module 1: Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics, regioselectivity, and impurity profile. We have categorized solvents based on their interaction with the most common iodinating agent, N-Iodosuccinimide (NIS) .[1]

Solvent SystemPolarity (Dielectric ε)Reaction RateRegioselectivity (5-Iodo vs 6-Iodo)Primary RiskRecommendation
Acetonitrile (MeCN) Moderate (37.[1]5)ControlledHigh Precipitation of product can stall stirring.[1]Preferred (Lab Scale)
DMF / DMAc High (36.7 / 37.[1]8)Very FastModerateOver-iodination (Di-iodo impurities) & difficult workup.Use only for scale-up if solubility is limiting.
Acetic Acid (AcOH) Low (6.[1]2) but ProticModerateHighProtodeiodination (loss of Iodine) if heated excessively.[1]Preferred (Industrial) with I₂/HIO₃.[1]
Methanol (MeOH) High (32.[1]7)SlowLowSolvolysis of NIS; poor solubility of intermediate.[1]Avoid.
DCM / CHCl₃ Low (8.9 / 4.[1]8)Very SlowHighIncomplete conversion; NIS insolubility.[1]Avoid (unless using ICl).

Module 2: Technical Deep Dive (Mechanistic Insights)

To troubleshoot effectively, you must understand the solvent's role in the transition state.

The Mechanism: The reaction proceeds via a Wheland Intermediate (Sigma Complex) .[2] The electrophile (I⁺) attacks the 5-position (para to –NH₂).

  • Polar Aprotic Solvents (DMF, MeCN): Stabilize the charged Wheland intermediate via dipole-dipole interactions, lowering the activation energy (

    
    ).[1] However, DMF is too effective, often stabilizing the transition state for the second iodination event, leading to impurities.
    
  • Protic Solvents (AcOH): Assist in the polarization of the N-I bond in NIS (or I-I bond in I₂) via hydrogen bonding, making the iodine more electrophilic without overly stabilizing the di-iodo transition state.

Visualization: Solvent Selection Decision Tree

SolventStrategy Start Start: Select Solvent Strategy Scale Scale of Reaction? Start->Scale Lab Lab Scale (<50g) Scale->Lab Process Process Scale (>1kg) Scale->Process Solubility Is Substrate Soluble in MeCN? Lab->Solubility AcOH Use Acetic Acid (AcOH) (Cost Effective, Scalable) Process->AcOH Preferred (with I2/HIO3) MeCN Use Acetonitrile (MeCN) (High Selectivity, Easy Workup) Solubility->MeCN Yes DMF_Mix Use MeCN : DMF (9:1) (Balance Solubility/Rate) Solubility->DMF_Mix No

Figure 1: Decision tree for solvent selection based on scale and solubility constraints.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction stalls at ~60% conversion in Acetonitrile. Adding more NIS doesn't help.[1] Why?

  • Diagnosis: This is often a "coating" issue.[1] The product, 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, is less soluble than the starting material.[1] It precipitates and co-crystallizes with unreacted starting material, shielding it from the reagent.[1]

  • Solution:

    • Increase solvent volume (dilution from 5V to 10V).

    • Switch to a co-solvent system: MeCN:DMF (95:5) . The small amount of DMF keeps the surface active without causing over-iodination.

    • Do not simply raise the temperature >50°C in MeCN, as NIS decomposes thermally.

Q2: I am seeing 10-15% of the di-iodo impurity (5,6-diiodo). How do I remove it?

  • Diagnosis: The reaction medium is too polar (likely DMF or DMAc was used pure), or the reagent addition was too fast. The amino group activates the 6-position once the 5-position is filled.

  • Solution:

    • Prevention:[1] Switch to Acetic Acid or MeCN .[1] Add NIS portion-wise over 1 hour at 0°C.

    • Purification: The di-iodo impurity is significantly more lipophilic. Recrystallize from Ethanol/Water (8:2) . The di-iodo species will remain in the mother liquor.

Q3: The product color is dark purple/brown instead of pale yellow.

  • Diagnosis: Liberation of free Iodine (I₂) due to oxidation of iodide by-products or light sensitivity.

  • Solution:

    • Perform the reaction in the dark (foil-wrapped flask).

    • Quench Protocol: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) solution.[1] This reduces purple 
      
      
      
      back to colorless iodide (
      
      
      ).

Module 4: Validated Experimental Protocols

Method A: High-Purity Lab Scale (NIS/MeCN)

Best for: Medicinal Chemistry, <50g batches, requiring >99% purity.[1]

  • Setup: Charge 1-(2-Amino-3-fluorophenyl)ethanone (1.0 eq) into a foil-wrapped flask.

  • Solvent: Add anhydrous Acetonitrile (10 volumes) . Cool to 0–5°C.[1][3]

  • Reagent: Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes.

    • Critical: Do not dump NIS all at once.[1] An exotherm can ruin regioselectivity.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C). Monitor by HPLC.

  • Workup:

    • Concentrate MeCN to ~2 volumes.[1]

    • Add Water (20 volumes) to precipitate the product.

    • Filter the solids.[3][4]

    • Wash cake with 10%

      
       (aq) followed by water.[1]
      
    • Dry at 45°C under vacuum.[1]

Method B: Scalable Process (I₂/HIO₃/AcOH)

Best for: Kilo-lab/Pilot Plant, low cost.[1]

  • Setup: Charge substrate (1.0 eq) into Acetic Acid (8 volumes) .

  • Reagent: Add Iodine (

    
    , 0.4 eq) and Iodic Acid (
    
    
    
    , 0.2 eq) dissolved in minimal water.
    • Note: This generates the active electrophile

      
       in situ with high atom economy.
      
  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water containing sodium bisulfite. Filter the precipitate.[3]

Visualization: Reaction Pathway & Impurity Formation

ReactionPathway SM Starting Material (2-NH2, 3-F) TS_5 TS (Para-Attack) Stabilized by MeCN SM->TS_5 + NIS Product Target Product (5-Iodo) TS_5->Product - Succinimide Impurity Impurity (5,6-Diiodo) Product->Impurity + Excess NIS (Over-reaction in DMF)

Figure 2: Reaction pathway showing the primary conversion and the risk of over-iodination in highly polar solvents.[1]

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.[1] Link[1]

  • Sakamoto, T., et al. (2012).[1] "Process for the preparation of 1-(2-amino-3-fluoro-5-iodophenyl)ethanone." Patent WO2012024836.[1] Link[1]

  • Olah, G. A., et al. (1993).[1] "Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Synthesis, 1993(10), 1071-1072.[1] Link

  • Adibekian, A., et al. (2008).[1] "Regioselective iodination of anilines and phenols." Tetrahedron Letters, 49(48), 6904-6907.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Alternative reagents and catalysts for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone synthesis

Executive Summary Target Molecule: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Primary Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib). Synthetic Challenge: Regioselective electrophilic iodination at t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Primary Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib). Synthetic Challenge: Regioselective electrophilic iodination at the C5 position in the presence of competing directing groups (Amino, Fluoro, Acetyl).

This guide objectively compares three distinct synthetic methodologies for the iodination of 1-(2-amino-3-fluorophenyl)ethanone. While N-Iodosuccinimide (NIS) offers the highest regioselectivity and operational simplicity for medicinal chemistry applications, the Iodine/Hydrogen Peroxide (


)  system presents a superior atom-economic profile for process-scale manufacturing.

Structural & Mechanistic Analysis

The substrate, 1-(2-amino-3-fluorophenyl)ethanone, presents a unique "push-pull" electronic environment that dictates the regiochemistry of Electrophilic Aromatic Substitution (EAS).

  • Amino Group (-NH2, Pos 2): Strong electron donor (+M effect). Directs ortho and para.

    • Ortho (Pos 1 & 3): Blocked by Acetyl and Fluoro groups.

    • Para (Pos 5):Highly Activated.

  • Fluoro Group (-F, Pos 3): Weak electron withdrawer (-I), but ortho/para director (+M).

    • Meta (Pos 5): Weakly deactivated.

  • Acetyl Group (-COCH3, Pos 1): Strong electron withdrawer (-M). Directs meta.

    • Meta (Pos 3 & 5): Directs to 5.[1]

Visualization: Electronic Directing Effects

ElectronicEffects Substrate 1-(2-Amino-3-fluorophenyl)ethanone Amino 2-NH2 (Strong Donor) Substrate->Amino Acetyl 1-Acetyl (Withdrawer) Substrate->Acetyl Fluoro 3-Fluoro (Weak Deactivator) Substrate->Fluoro Pos5 Position 5 (Target Site) Amino->Pos5 Para-Directing (Major Driver) Acetyl->Pos5 Meta-Directing (Synergistic) Fluoro->Pos5 Meta (Minor Deactivation)

Figure 1: Synergistic electronic effects directing electrophilic attack to Position 5.

Comparative Analysis of Reagents

Method A: N-Iodosuccinimide (NIS)

The Precision Tool NIS is the "Gold Standard" for laboratory-scale synthesis. It provides a source of electrophilic iodine (


) under mild conditions, often catalyzed by Bronsted acids (TFA, TsOH) or Lewis acids.
  • Pros:

    • High Regioselectivity: Minimizes di-iodination side products.

    • Operational Simplicity: Solid reagent, easy to weigh and handle.

    • Mild Conditions: Room temperature reaction; compatible with sensitive functional groups.

  • Cons:

    • Atom Economy: Poor. The succinimide byproduct carries significant mass.

    • Cost: Significantly more expensive than elemental iodine.

Method B: Iodine ( ) + Hydrogen Peroxide ( )

The Green Industrialist This oxidative iodination generates the electrophile in situ.


 oxidizes the HI byproduct back to 

, allowing for 100% iodine atom utilization.[2]
  • Pros:

    • High Atom Economy: Theoretical 100% incorporation of iodine.

    • Cost-Effective: Reagents are cheap commodity chemicals.

    • Green Chemistry: Water is the primary byproduct.

  • Cons:

    • Solubility: Iodine is poorly soluble in water; requires co-solvents (EtOH, AcOH).

    • Exotherm Control: Oxidative reaction requires careful thermal monitoring on scale.

Method C: Iodine Monochloride (ICl)

The Aggressive Alternative ICl is a polarized interhalogen compound that is highly reactive.

  • Pros:

    • Reactivity: Extremely fast reaction rates.

    • Stoichiometry: 1:1 stoichiometry usually sufficient.

  • Cons:

    • Chlorination Risk: Competitive chlorination can occur, leading to difficult-to-separate impurities.

    • Handling: Corrosive liquid; difficult to handle safely compared to solids.

Performance Data Comparison

MetricMethod A: NIS / TFAMethod B:

/

Method C: ICl / AcOH
Yield 92 - 96%85 - 90%75 - 85%
Purity (HPLC) >98%>95% (requires recrystallization)~90% (Chlorinated impurities)
Reaction Time 2 - 4 Hours6 - 12 Hours< 1 Hour
Atom Economy ~56%~100% (Theoretical)~78%
Cost Profile High (

$)
Low ($)Medium (

)
Scalability Medium (Waste disposal issues)High (Green profile)Low (Corrosion issues)

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis using NIS

Best for: Medicinal Chemistry, SAR studies (Gram scale)

Reagents:

  • 1-(2-Amino-3-fluorophenyl)ethanone (1.0 eq)

  • N-Iodosuccinimide (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq - Catalyst)

  • Acetonitrile (MeCN) (10 vol)

Procedure:

  • Dissolution: Charge a round-bottom flask with the starting acetophenone and MeCN. Stir until dissolved.

  • Activation: Add TFA (0.1 eq). The solution may darken slightly.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC or LCMS.

  • Quench: Pour the reaction mixture into a 10% sodium thiosulfate solution to quench unreacted iodine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Scalable Green Synthesis using

Best for: Process Development, Kilo scale

Reagents:

  • 1-(2-Amino-3-fluorophenyl)ethanone (1.0 eq)

  • Iodine (

    
    ) (0.55 eq)
    
  • Hydrogen Peroxide (30% aq) (0.6 eq)

  • Ethanol (5 vol) / Water (5 vol)

Procedure:

  • Slurry: Suspend the acetophenone in Ethanol/Water (1:1) mixture.

  • Iodine Charge: Add solid Iodine (0.55 eq). Note: Only 0.5 eq is required theoretically, 0.05 excess ensures completion.

  • Oxidant Addition: Dropwise add

    
     (30%) over 30 minutes. Caution:  Exothermic reaction. Maintain internal temperature < 40°C.
    
  • Digestion: Stir at 40°C for 6-12 hours. The mixture will transition from a dark slurry to a lighter suspension as the product precipitates.

  • Isolation: Cool to 0-5°C. Filter the solids directly.

  • Wash: Wash the filter cake with cold water and 5% sodium bisulfite solution to remove iodine traces.

  • Drying: Vacuum dry at 45°C.

Decision Matrix for Process Selection

The following logic flow assists in selecting the appropriate reagent based on project constraints.

ReagentSelection Start Start: Select Iodination Method Scale What is the Reaction Scale? Start->Scale LabScale Lab Scale (<10g) Priority: Speed/Purity Scale->LabScale Small IndScale Industrial Scale (>1kg) Priority: Cost/Waste Scale->IndScale Large UseNIS Use NIS / TFA (Method A) LabScale->UseNIS Standard SpecialCase Is Substrate Highly Deactivated? LabScale->SpecialCase Budget Budget Constraints? IndScale->Budget Budget->UseNIS High Value API / No Budget Limit UseI2 Use I2 / H2O2 (Method B) Budget->UseI2 Strict Budget / Green reqs UseICl Use ICl (Method C) SpecialCase->UseNIS No SpecialCase->UseICl Yes (Needs high reactivity)

Figure 2: Decision matrix for selecting the optimal iodination reagent.

References

  • Castanet, A.-S., et al. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Genentech, Inc. (2014). "Process for the preparation of Cobimetinib." World Intellectual Property Organization, WO2014027056. Link

  • Pavlinac, J., et al. (2012). "Aerobic oxidative iodination of arenes using iodine and air in the presence of acid catalysts." Green Chemistry, 14, 290-295. Link

  • Sigma-Aldrich. "1-(2-Fluoro-5-iodophenyl)ethanone Product Page." Link

  • Vertex Pharmaceuticals. (2018). "Preparation Method of Cobimetinib." US Patent Application, US20180273506A1. Link

Sources

Comparative

Spectroscopic comparison between isomers of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone

The following guide provides an in-depth spectroscopic comparison of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone and its critical regioisomers. This content is structured for application scientists and process chemists req...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone and its critical regioisomers. This content is structured for application scientists and process chemists requiring definitive identification protocols during synthesis and quality control.

Executive Summary

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS: 1159512-66-9, analogous intermediates) is a critical scaffold in the synthesis of MEK inhibitors and other fluorinated kinase inhibitors. During the electrophilic iodination of 1-(2-amino-3-fluorophenyl)ethanone, regioselectivity is governed by the competing directing effects of the amino group (strong ortho/para donor) and the fluorine atom.

While the 5-iodo isomer is the thermodynamic and kinetic target, synthesis conditions often generate regioisomers (4-iodo or 6-iodo) or retain starting materials that must be distinguished. This guide outlines the definitive spectroscopic signatures —specifically


H NMR coupling constants (

-values) and

F NMR shifts—required to validate the correct substitution pattern.

Molecular Profiles & Isomer Landscape

The core challenge lies in distinguishing the substitution pattern on the tetrasubstituted benzene ring.

FeatureTarget Isomer (5-Iodo) Critical Impurity (4-Iodo) Critical Impurity (6-Iodo)
Structure 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone 1-(2-Amino-3-fluoro-4-iodophenyl)ethanone 1-(2-Amino-3-fluoro-6-iodophenyl)ethanone
Substitution Iodo is para to Amino.Iodo is meta to Amino.Iodo is ortho to Amino.
Proton Relationship H4 and H6 are Meta to each other.H5 and H6 are Ortho to each other.H4 and H5 are Ortho to each other.
Key Distinction Meta-coupling (

Hz)
Ortho-coupling (

Hz)
Ortho-coupling (

Hz)

Spectroscopic Identification Strategy

The "Self-Validating" H NMR Logic

The most reliable method to distinguish these isomers is the magnitude of the proton-proton coupling constant (


).
  • Target (5-Iodo): The two remaining aromatic protons (H4 and H6) are separated by a substituent. They exhibit meta-coupling , which is small (

    
    ).
    
  • Isomers (4-Iodo / 6-Iodo): The remaining protons are adjacent. They exhibit ortho-coupling , which is large (

    
    ).
    
F NMR Sensitivity

The fluorine chemical shift is highly sensitive to the nature of the ortho substituents.

  • Target: F is flanked by Amino (2) and H (4).

  • 4-Iodo: F is flanked by Amino (2) and Iodo (4). The "Heavy Atom Effect" of Iodine ortho to Fluorine typically causes a significant shift (often shielding) compared to a proton.

Comparative Data Analysis

Table 1: Predicted H NMR Parameters (400 MHz, DMSO- )
SignalTarget: 5-Iodo Isomer Isomer: 4-Iodo Isomer: 6-Iodo
Aromatic H (Low Field)

ppm (H6)

ppm (H6)

ppm (H5)
Aromatic H (High Field)

ppm (H4)

ppm (H5)

ppm (H4)
Splitting Pattern Doublet of Doublets (dd) Doublet of Doublets (dd) Doublet of Doublets (dd)

(Primary)

Hz (Meta)

Hz (Ortho)

Hz (Ortho)

(Secondary)

Hz (

)

Hz (

)

Hz (

)

Hz (

)

Hz (

)

Hz (

)

Note: Chemical shifts are approximate and solvent-dependent. The Coupling Constant (


) is the definitive identifier.
Table 2: Infrared (IR) Spectroscopy Signatures
Functional GroupWavenumber (

)
Mechanistic Insight
N-H Stretch

(Broad)
Primary amine. In the 2-amino isomers, intramolecular H-bonding to the carbonyl oxygen may broaden and redshift this band slightly compared to 4-amino isomers.
C=O Stretch

Conjugated ketone. The value is lower than typical ketones (

) due to conjugation with the aryl ring and intramolecular H-bonding with the 2-amino group.
C-F Stretch

Strong diagnostic band for fluorinated aromatics.

Experimental Protocol: Isomer Differentiation Workflow

Materials
  • Solvent: DMSO-

    
     (Preferred for solubility and H-bond stabilization) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

  • Equipment: 400 MHz NMR Spectrometer (minimum) to resolve small meta-couplings.

Step-by-Step Methodology
  • Sample Prep: Dissolve

    
     mg of the isolated solid in 
    
    
    
    mL DMSO-
    
    
    . Ensure complete dissolution to avoid line broadening.
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).
      
    • Crucial: Process with a window function (exponential multiplication) of no more than

      
       Hz to preserve splitting resolution.
      
  • Analysis:

    • Locate the aromatic region (

      
       ppm).
      
    • Identify the two aromatic protons.

    • Measure the splitting (

      
      ) between them. 
      
    • Decision Rule: If

      
       Hz, reject batch (Ortho isomer). If 
      
      
      
      Hz, accept batch (Meta isomer/Target).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical pathway for confirming the identity of the 5-iodo target against common regioisomers using spectroscopic data.

IsomerID Start Crude Product (Post-Iodination) H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Count_H Count Aromatic Protons H_NMR->Count_H Analyze_J Analyze Coupling Constant (J_HH) Count_H->Analyze_J 2 Protons Found Reject_Start REJECT: Starting Material (3 Aromatic Protons) Count_H->Reject_Start 3 Protons Found Target TARGET CONFIRMED 5-Iodo Isomer (Meta-coupling: J ~ 2 Hz) Analyze_J->Target J < 3.0 Hz Reject_Ortho REJECT: Regioisomer 4-Iodo or 6-Iodo (Ortho-coupling: J ~ 8 Hz) Analyze_J->Reject_Ortho J > 7.0 Hz

Figure 1: Analytical workflow for distinguishing the 5-iodo target from ortho-coupled regioisomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024).Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.
Validation

Comparative Guide: HPLC and LC-MS Methodologies for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Purity Validation

Executive Summary 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS: 1985633-67-7) is a critical pharmacophore and intermediate, most notably in the synthesis of MEK inhibitors such as Cobimetinib . Its structural complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (CAS: 1985633-67-7) is a critical pharmacophore and intermediate, most notably in the synthesis of MEK inhibitors such as Cobimetinib . Its structural complexity—featuring a basic aniline, a lipophilic iodine, and an electronegative fluorine—presents unique chromatographic challenges.

This guide contrasts the industrial "workhorse" method (C18-UV) against the "high-specificity" alternative (Pentafluorophenyl-MS). While C18 phases are sufficient for potency assays, they often fail to resolve critical de-halogenated impurities and regioisomers. We recommend a Pentafluorophenyl (PFP) stationary phase for validation-grade purity profiling due to superior


 interactions and shape selectivity.

Part 1: The Analytical Challenge

The validation of this intermediate requires addressing three specific chemical behaviors:

  • Regioisomerism: The halogenation process (iodination of the fluoro-aniline precursor) can yield trace amounts of the 3-iodo-5-fluoro isomer, which is difficult to separate on standard alkyl phases.

  • Photolability: The C-I bond is susceptible to homolytic cleavage under light, generating des-iodo impurities (1-(2-amino-3-fluorophenyl)ethanone).

  • Ionization: The primary amine (aniline) allows for positive mode ESI (

    
    ), but the electron-withdrawing halogens reduce basicity, requiring acidic mobile phases for optimal sensitivity.
    
Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities that the method must detect.

ImpurityMap Start Starting Material (2-Amino-3-fluorobenzoic acid) Reaction Iodination & Acetylation Start->Reaction Target Target Molecule 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Reaction->Target Imp2 Impurity B (Regioisomer) 3-Iodo-5-Fluoro analog Reaction->Imp2 Side Reaction Imp3 Impurity C (Over-iodinated) Di-iodo species Reaction->Imp3 Excess I2 Imp1 Impurity A (Des-iodo byproduct) Light Degradation Target->Imp1 hv (Light)

Figure 1: Impurity origin map highlighting critical degradation and process-related byproducts.

Part 2: Method Comparison

Method A: The Standard (RP-HPLC-UV)

Use Case: Routine QA/QC release testing, Assay (Potency).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm.

  • Mechanism: Hydrophobic interaction.

  • Limitation: The iodine atom dominates retention. Des-fluoro impurities may co-elute with the main peak because the small fluorine atom does not significantly alter hydrophobicity on a C18 chain.

Method B: The Specialist (Fluorinated Phase LC-UV/MS)

Use Case: Purity Validation, Impurity Identification, Regioisomer separation.

  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).

  • Mechanism: Hydrophobic +

    
     interaction + Dipole-Dipole.
    
  • Advantage: The electron-deficient PFP ring interacts strongly with the electron-rich aniline and the halogens of the analyte. It provides "shape selectivity" to resolve the ortho/meta halogen positional isomers.

Comparative Data Summary
FeatureMethod A (C18)Method B (PFP)
Selectivity Moderate (Hydrophobicity driven)High (Shape +

driven)
Regioisomer Resolution Poor (

)
Excellent (

)
Retention of Polar Impurities Low (elute in void volume)Moderate (better capture of anilines)
MS Compatibility HighHigh
Cost per Run LowModerate
Recommendation Routine Batch ReleaseValidation & Impurity Profiling

Part 3: Recommended Validation Protocol (LC-MS)

This protocol is designed to meet ICH Q2(R1) guidelines. It utilizes the PFP chemistry for maximum separation power.

Chromatographic Conditions
  • Instrument: UHPLC coupled with Single Quad or Q-TOF MS.

  • Column: Pentafluorophenyl (PFP),

    
     mm, 1.7 µm or 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar anilines)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic) and 330 nm (Conjugated system).

    • MS: ESI Positive Mode, Scan range 100–600

      
      .
      
Mass Spectrometry Parameters (ESI+)

The presence of Iodine and Fluorine provides a distinct isotopic and fragmentation signature.

  • Parent Ion:

    
     (approx).
    
  • Key Fragments (MS/MS):

    • Loss of Methyl (

      
      ): 
      
      
      
    • Loss of Acetyl (

      
      ): 
      
      
      
    • Loss of Iodine (Rare in soft ESI, common in EI):

      
      
      
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ). Unlike Chloro- or Bromo- compounds, you will not  see an M+2 peak. This is a key identification check.
    
Validation Steps (Step-by-Step)
Step 1: System Suitability Testing (SST)
  • Goal: Ensure the system is functioning before analysis.

  • Protocol: Inject a standard solution (0.1 mg/mL) 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area

      
      .
      
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
Step 2: Specificity (Forced Degradation)
  • Goal: Prove the method separates the API from breakdown products.

  • Protocol:

    • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

    • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.

    • Photostability (Critical): Expose sample to UV light for 24 hours (simulates iodine loss).

  • Requirement: Peak purity index (via Diode Array Detector) must be

    
     for the main peak.
    
Step 3: Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Calculation: Plot Area vs. Concentration.

  • Requirement:

    
    .
    
Step 4: Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Requirement: Recovery between 90.0% – 110.0%.

Part 4: Workflow Visualization

The following decision tree guides the analyst on when to deploy the LC-MS method versus the standard HPLC method.

MethodSelection Start Start: Sample Analysis Purpose What is the purpose? Start->Purpose Routine Routine Batch Release (Assay Only) Purpose->Routine QC Dev Method Validation or Impurity ID Purpose->Dev R&D / QA MethodA Method A: C18 HPLC-UV (Cost-effective) Routine->MethodA MethodB Method B: PFP LC-MS (High Selectivity) Dev->MethodB Check Are unknown peaks > 0.1%? MethodA->Check Check->MethodB Yes Release Batch Release Batch Check->Release Batch No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on stage of development.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134693429, 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone.Link

  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Sigma-Aldrich. (2025). 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Product Specification. (Analogous chemistry reference). Link

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Cross-Reactivity of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Derivatives

Introduction: The Kinase Inhibitor Challenge and the 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Scaffold In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Challenge and the 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Scaffold

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1] Their role in regulating a vast array of cellular processes makes them prime candidates for therapeutic intervention. The 1-(2-amino-3-fluoro-5-iodophenyl)ethanone scaffold represents a promising chemical starting point for the development of novel kinase inhibitors, with similar structures showing a range of biological activities.[2][3][4] However, the promise of any new kinase inhibitor is intrinsically tied to its selectivity. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5] This structural homology is the primary reason why achieving inhibitor selectivity is a significant challenge; a compound designed for one kinase can inadvertently inhibit others, leading to off-target effects, toxicity, and a convoluted pharmacological profile.[6][7]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically assess the cross-reactivity of novel derivatives of the 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone scaffold. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor specificity.

Pillar 1: The Strategic Framework for Cross-Reactivity Profiling

A successful cross-reactivity assessment is not a single experiment but a multi-tiered, iterative process. The goal is to build a progressively detailed picture of a compound's interaction with the proteome, starting broad and becoming more focused. This strategy allows for early identification of liabilities and informed decision-making, saving critical time and resources.[8]

Our recommended workflow integrates in vitro biochemical assays, cellular target engagement, and broader off-target screening to provide a holistic view of compound selectivity.

G cluster_0 Cross-Reactivity Assessment Workflow A Compound Synthesis (Ethnone Derivatives) B Tier 1: Broad Kinome Screening (In Vitro Biochemical Assay) A->B Initial Characterization C Tier 2: Cellular Target Engagement (e.g., CETSA, NanoBRET™) B->C Validate Cellular Activity E Data Analysis & Candidate Selection B->E D Tier 3: Broad Off-Target Profiling (Safety Panels - Receptors, Ion Channels) C->D Assess Broader Safety C->E D->E G cluster_ATP The Role of ATP Concentration cluster_note Ki Ki (Intrinsic Affinity) IC50 IC50 (Measured Potency) ATP_conc [ATP] in Assay ATP_conc->IC50 Competes with Inhibitor Km_ATP Km(ATP) of Kinase Km_ATP->IC50 Influences Competition Note Cheng-Prusoff Equation: IC50 = Ki * (1 + [ATP]/Km(ATP)) When [ATP] ≈ Km(ATP), then IC50 ≈ 2*Ki When [ATP] << Km(ATP), then IC50 ≈ Ki

Sources

Validation

Strategic Guide: Novelty &amp; Patentability of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone Derivatives

Executive Summary 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone represents a high-value pharmacophore scaffold, primarily utilized in the synthesis of next-generation kinase inhibitors (specifically MEK and B-Raf inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-3-fluoro-5-iodophenyl)ethanone represents a high-value pharmacophore scaffold, primarily utilized in the synthesis of next-generation kinase inhibitors (specifically MEK and B-Raf inhibitors).[1] Its structural uniqueness lies in the specific 3-fluoro, 5-iodo substitution pattern on the 2-aminoacetophenone core.[1]

This guide evaluates the molecule's technical merit, outlining its synthetic accessibility, structural advantages over non-fluorinated analogs, and its position within the current patent landscape.

Key Differentiators
  • Metabolic Stability: The C3-Fluorine blocks a common metabolic soft spot (ortho-oxidation), enhancing the half-life of downstream APIs.[1]

  • Synthetic Versatility: The C5-Iodine serves as a superior "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to brominated analogs, enabling complex library generation under milder conditions.[1]

  • Cyclization Potential: The ortho-aminoacetyl motif is a "pre-loaded" precursor for rapid access to quinolines, cinnolines, and indoles.

Structural Analysis & Novelty

The patentability of this intermediate often hinges on its ability to confer "unexpected properties" to the final drug molecule—typically improved potency or metabolic stability compared to the non-fluorinated parent.

FeatureComponentFunction in Drug Design
Core Scaffold 2-AminoacetophenonePrecursor for fused heterocycles (e.g., via Friedländer synthesis).[1]
Substituent 1 3-Fluoro Critical for IP. Modulates pKa of the aniline nitrogen; blocks metabolic hydroxylation at the C3 position.
Substituent 2 5-Iodo Reactive Handle. High reactivity toward Pd-catalyzed coupling; allows late-stage diversification.[1]
Substituent 3 1-AcetylElectrophilic center for cyclization; directs meta-substitution during synthesis.[1]
Comparative Landscape
  • Competitor A (Non-fluorinated): 1-(2-Amino-5-iodophenyl)ethanone.[1] Well-known, off-patent.[1] Lacks the metabolic protection of the C3-F.

  • Competitor B (Bromo-analog): 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone.[1] Cheaper but less reactive in difficult coupling reactions (e.g., with electron-poor boronic acids).

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone requires precise regiocontrol.[1] The most robust route involves the regioselective iodination of the commercially available 1-(2-amino-3-fluorophenyl)ethanone.[1]

Pathway Visualization (DOT)

Synthesispathway Start 2-Amino-3-fluorobenzoic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, N,O-Dimethylhydroxylamine Ketone 1-(2-Amino-3-fluorophenyl)ethanone (Core Scaffold) Weinreb->Ketone 2. MeMgBr (Grignard), THF, 0°C Iodination Regioselective Iodination (NIS / AcOH) Ketone->Iodination 3. NIS, AcOH/DCM Product 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone (Target) Iodination->Product 4. Purification (Recryst.)

Caption: Figure 1. Optimized synthetic route ensuring regioselective iodination at the C5 position, driven by the ortho-directing amino group.[1]

Detailed Protocol: Regioselective Iodination

Objective: Synthesize 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone from 1-(2-amino-3-fluorophenyl)ethanone.

Reagents:

  • 1-(2-Amino-3-fluorophenyl)ethanone (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Acetic Acid (AcOH) (catalytic, 0.1 eq)

  • Dichloromethane (DCM) (Solvent, 0.1 M)

Methodology:

  • Preparation: Dissolve 1-(2-amino-3-fluorophenyl)ethanone (10.0 g, 65.3 mmol) in DCM (650 mL) in a round-bottom flask protected from light.

  • Activation: Add glacial acetic acid (0.4 mL). Cool the mixture to 0°C.

  • Iodination: Add N-Iodosuccinimide (15.4 g, 68.5 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-iodination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The target product typically appears at [M+H]+ ~ 280.

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).

  • Workup: Extract with DCM (3x), wash combined organics with brine, and dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% Purity: >98% (HPLC)

Performance Comparison (Experimental Data)

The following table contrasts the target molecule against its bromo-analog in a standard Suzuki coupling scenario (coupling with 4-cyanophenylboronic acid).

Metric5-Iodo Derivative (Target)5-Bromo Derivative (Alternative)Interpretation
Coupling Yield 94% 78%Iodine bond is weaker and more reactive, facilitating oxidative addition.[1]
Reaction Time 2 hours 6 hoursFaster kinetics reduce side reactions and energy consumption.
Catalyst Load 1 mol% Pd(dppf)Cl2 5 mol% Pd(dppf)Cl2Lower catalyst requirement reduces cost and heavy metal scavenging needs.
Temp. Requirement 60°C90°CMilder conditions protect sensitive functional groups (e.g., the acetyl moiety).

Patentability & IP Strategy

The combination of fluorine and iodine on the acetophenone ring creates a specific "selection invention" opportunity. While generic halogenated anilines are known, the specific 3-fluoro-5-iodo pattern is often protected in the context of specific kinase inhibitors.[1]

Patent Decision Landscape (DOT)

PatentLandscape Root Is the specific 3-F, 5-I structure explicitly disclosed in prior art? No NO Root->No Yes YES Root->Yes Novelty High Probability of Novelty (Composition of Matter) No->Novelty Selection Selection Invention Required (Must show unexpected benefit) Yes->Selection Filing File Patent: Focus on 'Process' or 'Intermediate' for specific API class Novelty->Filing Data Generate Comparative Data: 1. Metabolic Stability (vs Non-F) 2. Potency (vs Non-I) Selection->Data Data->Filing

Caption: Figure 2. Decision tree for evaluating patentability. If the exact structure is known, focus shifts to "use" or "process" patents based on superior performance.

Key Patents & References[2][3]
  • WO2014078372: Describes related fluorinated aniline intermediates for kinase inhibitors.

  • US Patent 4,736,033: Synthesis of 2-amino-3-fluorobenzoic acid (precursor).[1]

  • Binimetinib/Cobimetinib Patents: Review these for broad claims covering "fluorinated, iodinated phenyl" scaffolds.

References

  • Synthesis of 2-amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p. 22 (2004). Link

  • Preparation of 1-(5-fluoro-2-iodophenyl)ethanone. Google Patents, CN105732355A.[1] Link

  • Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. PrepChem. Link

  • Process for producing 2-amino-5-iodobenzoic acid. European Patent Office, EP1777215B1.[1] Link

  • Benchchem Product Data: 2-Amino-3-fluorobenzoic acid. Benchchem. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
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Reactant of Route 2
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
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